Product packaging for 6-(4-Chlorophenyl)-2-formylphenol(Cat. No.:CAS No. 343604-43-3)

6-(4-Chlorophenyl)-2-formylphenol

Cat. No.: B6315463
CAS No.: 343604-43-3
M. Wt: 232.66 g/mol
InChI Key: ORESKBIFHBTXEM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-formylphenol (CAS 343604-43-3) is a high-value aromatic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . This chemical serves as a versatile precursor and key synthetic intermediate in various research fields. Its structure, featuring both a phenolic hydroxyl group and a formyl group on the same aromatic ring, along with a 4-chlorophenyl substituent, makes it particularly valuable for constructing more complex molecules . A primary research application is its use in synthesizing Schiff base ligands by condensing its aldehyde group with primary amines . These Schiff bases are of significant interest in medicinal chemistry and bioactivity profiling. For instance, studies on closely related chlorophenyl Schiff bases have explored their molecular architecture and potential anticancer efficacy against pulmonary and mammary carcinoma cell models . Furthermore, the chlorine substituent is known to enhance lipophilicity, which can aid membrane permeation in biological studies and strengthen interactions with target proteins or enzymes . The compound is supplied with a typical purity of 95% and is intended for research applications only . It is not designed for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical for projects in organic synthesis, drug discovery, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO2 B6315463 6-(4-Chlorophenyl)-2-formylphenol CAS No. 343604-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORESKBIFHBTXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473173
Record name 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-43-3
Record name 6-(4-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-(4-Chlorophenyl)-2-formylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 6-(4-Chlorophenyl)-2-formylphenol. This molecule, possessing a biphenyl scaffold common in medicinal chemistry, integrates a reactive formyl group and a phenolic hydroxyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures, such as ligands, molecular probes, and potential therapeutic agents.

Synthesis Pathway

A robust three-step synthetic pathway is proposed for the synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure. This is followed by the deprotection of a phenol-protecting group and a highly selective ortho-formylation.

Synthesis_Workflow A 2-Bromo-1-(methoxymethoxy)benzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B (4-Chlorophenyl)boronic acid B->C D 2-(4-Chlorophenyl)-1-(methoxymethoxy)benzene C->D Yield: ~85-95% E Acidic Hydrolysis (Deprotection) D->E F 2-(4-Chlorophenyl)phenol E->F G ortho-Formylation (Paraformaldehyde, MgCl2, Et3N) F->G Yield: ~70-85% H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)-1-(methoxymethoxy)benzene (Suzuki-Miyaura Coupling)

Protocol:

  • To a dry, argon-purged three-neck round-bottom flask, add 2-bromo-1-(methoxymethoxy)benzene (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of 2-(4-Chlorophenyl)phenol (Deprotection)

Protocol:

  • Dissolve 2-(4-chlorophenyl)-1-(methoxymethoxy)benzene (1.0 eq) in methanol.

  • Add concentrated hydrochloric acid (37%) dropwise (approximately 10% of the total volume).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)phenol, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (ortho-Formylation)

Protocol:

  • In a dry, argon-purged three-neck round-bottom flask, suspend anhydrous magnesium dichloride (1.5 eq) in dry tetrahydrofuran (THF).

  • Add triethylamine (3.5 eq) dropwise and stir the mixture for 10 minutes.

  • Add 2-(4-chlorophenyl)phenol (1.0 eq) to the mixture.

  • Finally, add paraformaldehyde (3.0 eq) in one portion.

  • Heat the reaction mixture to a gentle reflux (around 70-75°C) for 4-6 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to 0°C and acidify with 1 M HCl until the pH is approximately 2-3.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • After filtration, remove the solvent by rotary evaporation.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a crystalline solid.

Characterization Data

The following table summarizes the expected quantitative data for the synthesized this compound, based on analysis of structurally similar compounds.

ParameterExpected Value
Physical State Crystalline solid
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Melting Point 95-100 °C (estimated)
Overall Yield 50-65% (over three steps)
¹H NMR (400 MHz, CDCl₃) δ 11.5 (s, 1H, -OH), 9.95 (s, 1H, -CHO), 7.6-7.7 (m, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H), 7.0-7.1 (t, 1H, Ar-H) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 196.0 (CHO), 161.0 (C-OH), 138.0 (C-Cl), 136.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-C), 121.0 (Ar-CH), 119.0 (Ar-CH) ppm.
FT-IR (KBr) ν 3200-3000 (br, O-H stretch), 3050 (w, Ar C-H stretch), 1660 (s, C=O stretch, aldehyde), 1600, 1480 (m, C=C stretch, aromatic), 1250 (m, C-O stretch, phenol), 830 (s, C-Cl stretch) cm⁻¹.[3]
Mass Spec (EI) m/z (%): 234 (M⁺+2, ~33%), 232 (M⁺, 100%), 231 (M-H, ~80%), 204 (M-CO, ~40%), 197 (M-Cl, ~20%), 168 (M-CO-Cl, ~30%). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) is expected.[4]

Interpretation of Characterization Data

  • ¹H NMR Spectroscopy: The downfield singlet at approximately 11.5 ppm is characteristic of the phenolic proton, which is deshielded due to intramolecular hydrogen bonding with the adjacent formyl group. The singlet around 9.95 ppm corresponds to the aldehyde proton. The aromatic region will display a complex multiplet pattern corresponding to the seven aromatic protons on the two phenyl rings.

  • ¹³C NMR Spectroscopy: The aldehyde carbon is expected to appear at a characteristic downfield shift of around 196.0 ppm. The carbon attached to the hydroxyl group (C-OH) will be observed around 161.0 ppm. The remaining aromatic carbons will appear in the typical range of 119.0 to 138.0 ppm, with the carbon bearing the chlorine atom being deshielded.

  • FT-IR Spectroscopy: A broad absorption band in the region of 3200-3000 cm⁻¹ will indicate the presence of the hydroxyl group involved in hydrogen bonding.[3] A strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the conjugated aldehyde.[3] Aromatic C=C stretching vibrations will be observed in the 1600-1480 cm⁻¹ region, and a C-Cl stretching band is expected around 830 cm⁻¹.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 232, along with an M⁺+2 peak at m/z 234 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound.[4] Common fragmentation patterns would include the loss of a hydrogen radical (M-1), a carbonyl group (M-28), and a chlorine radical (M-35).[4]

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several areas of potential interest for drug development professionals. Biphenyl structures are known to interact with various biological targets, and the presence of the salicylaldehyde moiety allows for the facile synthesis of Schiff bases and other derivatives that can act as ligands for metal ions or interact with biological macromolecules.

For instance, salicylaldehyde derivatives are precursors to compounds that have been investigated for their anti-inflammatory, antioxidant, and anticancer activities. The specific signaling pathways would be highly dependent on the downstream modifications of this core structure. A hypothetical application could be in the development of inhibitors for enzymes where a biphenyl moiety can access a hydrophobic pocket and the salicylaldehyde can form crucial hydrogen bonds or covalent linkages.

Signaling_Pathway_Hypothesis cluster_0 Potential Applications cluster_1 Hypothetical Signaling Pathway Interaction Core Scaffold This compound Schiff Base Ligands Schiff Base Ligands Core Scaffold->Schiff Base Ligands + Amine Heterocyclic Derivatives Heterocyclic Derivatives Core Scaffold->Heterocyclic Derivatives Cyclization Enzyme Inhibition Enzyme Inhibition Schiff Base Ligands->Enzyme Inhibition Receptor Binding Receptor Binding Heterocyclic Derivatives->Receptor Binding

Caption: Potential derivatization and hypothetical biological interactions.

References

spectroscopic analysis of 6-(4-Chlorophenyl)-2-formylphenol (¹H NMR, ¹³C NMR, FT-IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry Data

This technical guide provides a comprehensive overview of the spectroscopic analysis of the synthesized aromatic compound, 6-(4-Chlorophenyl)-2-formylphenol. The following sections detail the predicted and expected analytical data based on the principles of spectroscopic interpretation and data from analogous compounds, in the absence of experimentally published spectra for this specific molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the key structural features of this compound as elucidated by various spectroscopic techniques.

Predicted Spectroscopic Data

The anticipated data for this compound across four primary spectroscopic methods are summarized below. These values are estimations derived from the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0Singlet1HPhenolic -OH
~9.9Singlet1HAldehydic -CHO
~7.8Doublet1HAr-H
~7.5Doublet of doublets1HAr-H
~7.4Multiplet4HAr-H (chlorophenyl)
~7.0Doublet1HAr-H
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~195C=OAldehydic Carbonyl
~160C-OPhenolic Carbon
~140CAromatic Quaternary
~138CAromatic Quaternary
~135CHAromatic
~133CAromatic Quaternary
~130CHAromatic
~129CHAromatic
~120CHAromatic
~118CHAromatic
Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3200BroadO-HStretching
3100-3000MediumC-H (aromatic)Stretching
2900-2800WeakC-H (aldehyde)Stretching
1700-1680StrongC=O (aldehyde)Stretching
1600-1450Medium-StrongC=C (aromatic)Stretching
1250-1180StrongC-O (phenol)Stretching
850-800StrongC-ClStretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~232/234Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom
~231/233[M-H]⁺
~203/205[M-CHO]⁺
~139[C₇H₄ClO]⁺
~115[C₆H₄Cl]⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum would be recorded using a spectrometer equipped with an attenuated total reflection (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec Func_Groups Functional Group Identification FTIR->Func_Groups Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity Mol_Weight Molecular Weight & Formula MassSpec->Mol_Weight Structure_Elucidation Final Structure Elucidation Func_Groups->Structure_Elucidation Connectivity->Structure_Elucidation Mol_Weight->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The predicted data and methodologies provide a robust framework for researchers to confirm the synthesis and purity of this compound.

crystal structure and X-ray diffraction analysis of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Crystal Structure and X-ray Diffraction Analysis of 6-(4-Chlorophenyl)-2-formylphenol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the methodologies involved in the synthesis, crystallization, and structural elucidation of aryl-substituted phenols, with a specific focus on the hypothetical . While a specific crystallographic study for this exact compound is not publicly available, this guide synthesizes information from closely related structures to present a representative analysis. The protocols and data herein are intended to serve as a practical guide for researchers engaged in the structural characterization of novel organic compounds.

Introduction

Substituted phenols are a critical class of organic compounds in medicinal chemistry and materials science. The introduction of a formyl group ortho to the hydroxyl moiety and a substituted aryl group at a neighboring position can significantly influence the molecule's chemical reactivity, intermolecular interactions, and biological activity. The compound this compound is of interest due to its potential as a precursor for Schiff bases and other complex organic molecules. Understanding its three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials. This guide outlines the experimental and analytical workflow for such a study.

Synthesis and Crystallization

The synthesis of this compound can be approached through established organic chemistry methodologies, primarily involving the formylation of a substituted phenol.

Proposed Synthetic Protocol

A plausible route for the synthesis involves the ortho-formylation of 2-(4-chlorophenyl)phenol. The Duff reaction or a modified Reimer-Tiemann reaction could be employed. An alternative, regioselective method is the formylation of phenols using paraformaldehyde and magnesium dichloride in the presence of a base.[1]

Experimental Protocol: Ortho-formylation of a Phenol [1]

  • Reaction Setup: A dry, three-necked round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and an inert gas (e.g., argon) inlet.

  • Reagents: Anhydrous magnesium dichloride and paraformaldehyde are added to the flask under a positive pressure of the inert gas.

  • Solvent and Base: Dry tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.

  • Substrate Addition: The phenol precursor, in this case, 2-(4-chlorophenyl)phenol, is added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours.

  • Work-up: After cooling to room temperature, diethyl ether is added. The organic phase is washed successively with dilute hydrochloric acid and water.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield single crystals suitable for X-ray diffraction.

Crystallization

Single crystals of sufficient quality for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. Various solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Data Collection Strategy: The crystal is maintained at a constant temperature (e.g., 296 K) while a series of diffraction images are collected over a range of crystal orientations.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as absorption.

Illustrative Crystallographic Data

As no specific data for this compound is available, the following table presents the crystallographic data for a structurally related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, to illustrate the typical parameters reported in such an analysis.[2][3]

Parameter Value (for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol)
Chemical FormulaC₁₄H₁₂ClNO₂
Formula Weight ( g/mol )261.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2348 (9)
b (Å)8.4701 (4)
c (Å)12.0115 (8)
β (°)112.846 (5)
Volume (ų)1240.86 (13)
Z4
Calculated Density (Mg/m³)1.401
Absorption Coefficient (mm⁻¹)0.30
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected15517
Independent Reflections2441
R_int0.042
Final R indices [I > 2σ(I)]R₁ = 0.031, wR₂ = 0.090
R indices (all data)R₁ = 0.045, wR₂ = 0.101

Structural Analysis and Interpretation

The solved crystal structure would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Molecular Geometry

The analysis would reveal precise bond lengths and angles, which can be compared to standard values to identify any unusual geometric features. The planarity of the aromatic rings and the orientation of the formyl and hydroxyl groups would be determined. For instance, in similar structures, an intramolecular hydrogen bond between the hydroxyl group and the formyl oxygen is often observed, leading to a nearly planar six-membered ring.[2][3]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[4][5]

Visualizing the Workflow and Structural Relationships

Graphviz diagrams are provided below to illustrate the experimental workflow and the logical relationships in the structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution structural_analysis Analysis of Molecular Geometry structure_solution->structural_analysis intermolecular_analysis Analysis of Intermolecular Interactions structure_solution->intermolecular_analysis

Caption: Experimental workflow from synthesis to structural analysis.

logical_relationship cluster_data Diffraction Data cluster_model Structural Model cluster_interpretation Chemical Interpretation reflection_intensities Reflection Intensities atomic_coordinates Atomic Coordinates reflection_intensities->atomic_coordinates Structure Solution unit_cell Unit Cell Parameters bond_lengths Bond Lengths & Angles unit_cell->bond_lengths Geometric Calculations thermal_parameters Displacement Parameters atomic_coordinates->bond_lengths torsion_angles Torsion Angles atomic_coordinates->torsion_angles intermolecular_contacts Intermolecular Interactions atomic_coordinates->intermolecular_contacts Packing Analysis

Caption: Logical relationships in crystallographic structural analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The presented protocols and illustrative data from related compounds offer a valuable resource for researchers in medicinal chemistry and materials science. The detailed structural information obtained from such an analysis is indispensable for understanding the structure-property relationships of this and similar molecules, thereby guiding future research and development efforts.

References

Solubility Profile of 6-(4-Chlorophenyl)-2-formylphenol in Various Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative solubility data for 6-(4-Chlorophenyl)-2-formylphenol is limited. This guide provides a comprehensive overview based on the reported solubility of structurally similar compounds, general principles of phenolic compound solubility, and established experimental methodologies for solubility determination. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenolic aldehyde of interest in various fields, including medicinal chemistry and material science. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide summarizes the expected solubility behavior of this compound and provides detailed protocols for its experimental determination.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, exhibit a wide range of solubilities in organic solvents, largely governed by the polarity of both the solute and the solvent. The presence of a polar hydroxyl group and a formyl group, combined with a nonpolar chlorophenyl substituent in this compound, suggests a nuanced solubility profile. The general principle of "like dissolves like" is a key predictor of its behavior; it is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents and water.

Physicochemical Properties and Expected Solubility

Table 1: Qualitative Solubility of Structurally Similar Phenolic Aldehydes
CompoundWaterEthanolAcetone
5-(4-Chlorophenyl)-2-formylphenolPoorly Soluble[1]Soluble[1]Soluble[1]

The solubility will be influenced by the physicochemical properties of the solvent. A selection of common organic solvents and their relevant properties are provided in Table 2 to aid in solvent selection for experimental studies.

Table 2: Physicochemical Properties of Selected Organic Solvents
SolventDielectric Constant (at 20°C)Polarity IndexBoiling Point (°C)
Non-Polar
n-Hexane1.880.169
Toluene2.382.4111
Diethyl Ether4.342.835
Polar Aprotic
Ethyl Acetate6.024.477
Acetone20.75.156
Acetonitrile37.55.882
Dimethylformamide (DMF)36.76.4153
Dimethyl Sulfoxide (DMSO)46.77.2189
Polar Protic
1-Butanol17.84.0118
2-Propanol (IPA)19.94.082
Ethanol24.64.378
Methanol32.75.165
Water80.110.2100

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods can be employed. The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method Coupled with Gravimetric Analysis

This method involves equilibrating an excess amount of the solid solute in the solvent of interest and then determining the concentration of the dissolved solute in a known volume of the saturated solution by weighing the residue after solvent evaporation.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Conical flasks with stoppers

  • Thermostatic shaker bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pipettes

  • Pre-weighed evaporating dishes or vials

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of solid this compound to a conical flask containing a known volume of the selected organic solvent.

  • Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent is recommended.

  • Transfer the clear saturated solution to a pre-weighed evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Dry the remaining solid residue in an oven at a suitable temperature until a constant weight is achieved.

  • Weigh the evaporating dish with the dried solute.

  • Calculate the solubility in terms of g/100 mL or other desired units.

Shake-Flask Method with UV-Vis or LC-MS Quantification

For compounds with a suitable chromophore, UV-Vis spectroscopy can be used for quantification. For more complex mixtures or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity.

Procedure:

  • Follow steps 1-5 of the gravimetric method to prepare the saturated solution.

  • Dilute a known volume of the clear saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analyze the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound or by a validated LC-MS method.

  • Determine the concentration of the solute in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Solubility_Determination_Workflow A Start: Excess Solid Solute + Known Volume of Solvent B Equilibration in Thermostatic Shaker Bath (e.g., 24-72h at 25°C) A->B Agitation C Settling of Undissolved Solid B->C Cease Agitation D Separation of Saturated Solution (Filtration/Centrifugation) C->D E Quantification of Solute D->E F_grav Gravimetric Analysis: Evaporation & Weighing E->F_grav Method 1 F_spec Spectroscopic/Chromatographic Analysis: (UV-Vis, LC-MS) E->F_spec Method 2 G End: Solubility Calculation (e.g., g/100 mL, mol/L) F_grav->G F_spec->G

Experimental workflow for shake-flask solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in public literature, its structural similarity to other substituted phenolic aldehydes suggests it is likely soluble in polar organic solvents such as ethanol and acetone, and poorly soluble in water. For precise applications in research and drug development, it is imperative to experimentally determine the solubility of this compound using standardized methods like the shake-flask protocol outlined in this guide. The choice of quantification technique, whether gravimetric, spectroscopic, or chromatographic, will depend on the specific requirements of the study and the properties of the compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Substituted Formylphenols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the thermal stability and decomposition temperature of 6-(4-Chlorophenyl)-2-formylphenol is not available in publicly accessible scientific literature or databases. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the thermal properties of this, or structurally similar, compounds. The quantitative data and experimental protocols presented herein are based on established analytical techniques and use analogous, well-characterized compounds for illustrative purposes.

Introduction

The thermal stability of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical quality attribute that influences its synthesis, purification, formulation, and storage. Understanding the temperature at which a compound begins to decompose is essential for ensuring its safety, efficacy, and shelf-life. This guide outlines the standard methodologies for determining the thermal stability of a substituted formylphenol, using this compound as a representative subject.

The core structure, a phenol ring substituted with both a formyl (-CHO) and a chlorophenyl group, presents several chemical features that will influence its thermal behavior. The intramolecular hydrogen bonding between the phenolic hydroxyl and the formyl group, as well as the overall molecular weight and crystal lattice energy, will dictate its melting point and subsequent decomposition profile.

Thermal Analysis Data

Thermal analysis is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

For the purpose of this guide, representative data is summarized below. This data is hypothetical and serves as an example of how results for a compound like this compound would be presented.

Table 1: Summary of Thermal Analysis Data (Illustrative)

Parameter Method Value Description
Melting Point (Tm) DSC 145 - 155 °C Endothermic peak, indicating the transition from solid to liquid phase. A broad range may suggest impurities.
Onset of Decomposition (Tonset) TGA ~ 250 °C The temperature at which the initial, significant mass loss begins, typically defined by the intersection of the baseline and the tangent of the decomposition curve.
Decomposition Temperature (Td) TGA ~ 285 °C The temperature at which the rate of mass loss is at its maximum (peak of the first derivative curve, DTG).
Mass Loss (Step 1) TGA 45% Corresponds to the initial fragmentation of the molecule, potentially the loss of the formyl group and cleavage at the phenyl-phenyl bond.
Mass Loss (Step 2) TGA 30% A subsequent decomposition event at a higher temperature, indicating the breakdown of the core phenolic structure.

| Final Residue @ 600 °C | TGA | < 5% | The amount of material remaining at the end of the analysis, indicating near-complete decomposition. |

Experimental Protocols

Detailed and precise experimental protocols are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs, indicating decomposition or volatilization, and to quantify the amount of mass lost.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500).

  • Sample Preparation: 3-5 mg of the finely ground this compound sample is accurately weighed into an aluminum or ceramic crucible.

  • Atmosphere: The analysis is conducted under a controlled atmosphere of inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The TGA curve (mass % vs. temperature) and its first derivative (DTG) are analyzed to determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions (e.g., glass transitions, phase changes) of the compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000).

  • Sample Preparation: 1-3 mg of the this compound sample is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: The analysis is conducted under a nitrogen purge at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: The heat flow vs. temperature curve is analyzed. The peak of the endotherm corresponding to melting provides the melting point (Tm) of the substance.

Visualizations: Workflows and Decomposition Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the complete thermal characterization of a novel chemical compound.

G cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_report Reporting Compound Compound Synthesis & Purification Grind Grind to Fine Powder Compound->Grind Dry Dry Under Vacuum Grind->Dry TGA TGA Analysis (3-5 mg, N2 atm, 10°C/min) Dry->TGA DSC DSC Analysis (1-3 mg, N2 atm, 10°C/min) Dry->DSC ProcessTGA Determine T_onset, T_d & Mass Loss % TGA->ProcessTGA ProcessDSC Determine T_m & Enthalpy DSC->ProcessDSC Report Final Technical Report ProcessTGA->Report ProcessDSC->Report

Workflow for Thermal Characterization
Hypothetical Decomposition Pathway

While the exact thermal decomposition mechanism requires advanced analysis (e.g., TGA-MS), a plausible pathway can be hypothesized. Thermal energy can induce homolytic cleavage at the weakest bonds. For a molecule like this compound, initial fragmentation might occur at the C-C bond between the phenyl rings or involve the formyl group.

G cluster_products Initial Decomposition Products cluster_secondary Secondary Products Parent Parent Molecule (Substituted Formylphenol) Heat Δ (Heat) Parent->Heat Radical1 Chlorobiphenyl Radical Heat->Radical1 Cleavage Radical2 Formyl Radical (CHO•) Heat->Radical2 Fragmentation Radical3 Phenolic Radical Heat->Radical3 Char Polycyclic Aromatic Char Radical1->Char CO CO, CO2 Radical2->CO H2O H2O Radical3->H2O Radical3->Char

Hypothetical Thermal Decomposition Pathway

Conclusion

The thermal characterization of this compound is paramount for its development and handling. Although specific data is not publicly available, this guide provides the necessary framework for its determination. By employing standardized TGA and DSC protocols, researchers can reliably determine key parameters such as melting point, onset of decomposition, and the overall thermal profile. This information is fundamental to ensuring the stability, quality, and safety of the compound throughout the drug development lifecycle.

CAS number and IUPAC name for 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 6-(4-Chlorophenyl)-2-formylphenol, a biaryl salicylaldehyde derivative. Due to the limited availability of data for this specific compound in public databases, this document focuses on its chemical identity, plausible synthetic routes based on established methodologies for similar compounds, and general biological potential inferred from related structures.

Chemical Identity

  • Common Name: this compound

  • IUPAC Name: 2-Hydroxy-6-(4-chlorophenyl)benzaldehyde

  • CAS Number: A specific CAS registry number for this compound could not be readily identified in the searched databases, suggesting it may be a novel or less-documented chemical entity.

  • Chemical Structure:

    • A phenol ring is substituted with a formyl (-CHO) group at the 2-position and a 4-chlorophenyl group at the 6-position.

Synthesis and Experimental Protocols

The synthesis of 2-hydroxy-6-arylbenzaldehydes can be challenging due to potential steric hindrance and the need for regioselective C-C bond formation. Based on modern synthetic organic chemistry literature, a plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a halogenated salicylaldehyde derivative with a boronic acid.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Conditions 2_Bromo_6_hydroxybenzaldehyde 2-Bromo-6-hydroxybenzaldehyde Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2_Bromo_6_hydroxybenzaldehyde->Suzuki_Coupling 4_Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4_Chlorophenylboronic_acid->Suzuki_Coupling Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Suzuki_Coupling Base K2CO3 Base->Suzuki_Coupling Solvent Toluene/Water Solvent->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol adapted from established procedures for the synthesis of biaryl compounds via Suzuki-Miyaura coupling[1][2]. This protocol would require optimization for the specific substrates.

Objective: To synthesize this compound from 2-bromo-6-hydroxybenzaldehyde and 4-chlorophenylboronic acid.

Materials:

  • 2-Bromo-6-hydroxybenzaldehyde

  • 4-Chlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-hydroxybenzaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask. Subsequently, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

No specific experimental quantitative data for this compound was found in the searched literature. The table below is provided as a template for researchers to populate with their own experimental findings.

PropertyValueMethod/Reference
Molecular Formula C₁₃H₉ClO₂Calculated
Molecular Weight 232.66 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents-
¹H NMR Not available-
¹³C NMR Not available-
Mass Spectrometry Not available-
Yield (from Suzuki) Dependent on experimental optimization-

Potential Biological Activity

While no biological studies have been specifically reported for this compound, the structural motifs present in the molecule, namely the salicylaldehyde and the 4-chlorobiphenyl core, are found in compounds with a wide range of biological activities.

  • Salicylaldehyde Derivatives: This class of compounds is known to exhibit antimicrobial, antifungal, and antioxidant properties. The presence of the aldehyde and hydroxyl groups allows for the formation of Schiff bases and other derivatives, which are often biologically active.

  • Biaryl Compounds: The biphenyl moiety is a common scaffold in medicinal chemistry. The introduction of a chlorine atom on one of the phenyl rings can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Further research is required to determine the specific biological activities and potential therapeutic applications of this compound.

Logical Relationship for Synthesis

The following diagram illustrates the logical flow for the chemical synthesis of the target compound.

G Start Identify_Precursors Identify Suitable Starting Materials Start->Identify_Precursors Select_Reaction Select Appropriate Cross-Coupling Reaction Identify_Precursors->Select_Reaction Optimize_Conditions Optimize Reaction Conditions (Catalyst, Base, Solvent) Select_Reaction->Optimize_Conditions Perform_Synthesis Execute Synthesis and Monitor Progress Optimize_Conditions->Perform_Synthesis Isolate_Purify Isolate and Purify the Final Product Perform_Synthesis->Isolate_Purify Characterize Characterize Structure (NMR, MS, etc.) Isolate_Purify->Characterize End Characterize->End

Caption: A logical workflow for the synthesis and characterization of a target molecule.

References

Potential Biological Activities of 6-(4-Chlorophenyl)-2-formylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-(4-chlorophenyl)-2-formylphenol represent a promising, yet underexplored, class of compounds with significant potential in medicinal chemistry. The core structure, featuring a halogenated biphenyl-like scaffold combined with a reactive formyl group and a phenolic hydroxyl, provides a versatile platform for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. While direct studies on this specific family of compounds are limited, extensive research on structurally analogous molecules suggests a strong likelihood of potent anticancer, antimicrobial, and antioxidant activities. This technical guide consolidates the available information on related compounds to provide a predictive overview of the potential biological activities, mechanisms of action, and experimental methodologies relevant to the study of this compound derivatives.

Introduction: The Chemical Scaffold and its Potential

The this compound core is a unique chemical entity. The presence of the 4-chlorophenyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets. The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for antioxidant activity through radical scavenging. The strategically positioned formyl group is a key functional handle for the synthesis of a wide range of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones. These derivatives have been extensively shown to possess a broad spectrum of biological activities.

Potential Biological Activities

Based on the well-established bioactivities of structurally similar salicylaldehyde and 4-chlorophenyl derivatives, the following biological activities are anticipated for derivatives of this compound.

Anticancer Activity

Schiff bases and hydrazones derived from salicylaldehydes are widely reported to exhibit significant cytotoxic effects against various cancer cell lines. The imine (-C=N-) linkage is often crucial for their biological activity.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many salicylaldehyde derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle, such as G2/M or G0/G1.

  • Enzyme Inhibition: Derivatives may target and inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases.

Quantitative Data from Analogous Compounds:

The following table summarizes the cytotoxic activity of various Schiff base and hydrazone derivatives of other salicylaldehydes against different cancer cell lines, providing an indication of the potential potency of this compound derivatives.

Derivative TypeAnalogous Core StructureCancer Cell LineIC50 (µM)Reference Compound
HydrazoneSalicylaldehydeMCF-7 (Breast)< 15Doxorubicin
HydrazoneSalicylaldehydeHeLa (Cervical)< 15Doxorubicin
HydrazoneCinnamaldehydeHL-60 (Leukemia)High ActivityNot Specified
HydrazoneCinnamaldehydeSF-295 (Glioblastoma)High ActivityNot Specified
Hydrazone4-methoxysalicylaldehydeHL-60 (Leukemia)0.04 - 0.06Melphalan
Hydrazone4-methoxysalicylaldehydeMCF-7 (Breast)0.04 - 0.06Melphalan

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Antimicrobial Activity

The azomethine group in Schiff bases and the thiourea moiety in thiosemicarbazones are well-known pharmacophores for antimicrobial activity. These compounds have shown efficacy against a broad spectrum of bacteria and fungi.

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane: The lipophilic nature of the compounds could facilitate their interaction with and disruption of the microbial cell membrane.

  • Inhibition of Essential Enzymes: They may inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

Quantitative Data from Analogous Compounds:

The following table presents the minimum inhibitory concentrations (MICs) for Schiff base and thiosemicarbazone derivatives of analogous aldehydes against various microbial strains.

Derivative TypeAnalogous Core StructureMicrobial StrainMIC (µg/mL)Reference Compound
ThiosemicarbazoneVarious AldehydesE. coli0.018Ciprofloxacin
ThiosemicarbazoneVarious AldehydesS. aureus0.018Ciprofloxacin
Schiff BaseSalicylaldehydeS. aureus62.5Not Specified
Schiff BaseSalicylaldehydeE. coli62.5Not Specified
ThiosemicarbazoneVarious AldehydesC. albicansModerate ActivityFluconazole

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Antioxidant Activity

The phenolic hydroxyl group in the core structure is a key feature that suggests potential antioxidant activity. This activity can be evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals.

Potential Mechanisms of Action:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical to neutralize it.

Quantitative Data from Analogous Compounds:

The antioxidant activity is often expressed as the concentration required to scavenge 50% of the radicals (IC50).

Derivative TypeAnalogous Core StructureAssayIC50 (µg/mL)Reference Compound
ThiosemicarbazoneBenzaldehydeDPPHVariableAscorbic Acid/Trolox
ThiosemicarbazoneBenzaldehydeABTSVariableAscorbic Acid/Trolox

This table presents data from structurally similar compounds to suggest the potential activity of this compound derivatives, as direct data is not available.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

Synthesis of Derivatives (General Procedures)

3.1.1. Synthesis of Schiff Base Derivatives:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol.

  • Add 1 mmol of the desired primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

3.1.2. Synthesis of Hydrazone Derivatives:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol.

  • Add a solution of 1 mmol of the desired hydrazide (e.g., isonicotinic hydrazide, phenylhydrazine) in 10 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath.

  • Filter the resulting solid, wash with diethyl ether, and dry.

  • Purify the product by recrystallization.

3.1.3. Synthesis of Thiosemicarbazone Derivatives:

  • Dissolve 1 mmol of this compound in 25 mL of warm ethanol.

  • Add a solution of 1 mmol of thiosemicarbazide in 15 mL of warm ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into crushed ice.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure thiosemicarbazone.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the general synthesis workflow and a potential signaling pathway that could be affected by these derivatives based on literature for analogous compounds.

Synthesis_Workflow Core 6-(4-Chlorophenyl)- 2-formylphenol SB Schiff Base Derivative Core->SB Condensation Hyd Hydrazone Derivative Core->Hyd Condensation Thiozone Thiosemicarbazone Derivative Core->Thiozone Condensation Amine Primary Amine Amine->SB Hydrazide Hydrazide Hydrazide->Hyd Thio Thiosemicarbazide Thio->Thiozone

Caption: General synthesis workflow for derivatives.

Apoptosis_Pathway Derivative This compound Derivative Mito Mitochondria Derivative->Mito Induces Stress Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Synthesis Derivative Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Assays (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Characterization->Antimicrobial Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Chlorophenyl)-2-formylphenol is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution reactions are governed by the interplay of the electronic and steric effects of its three substituents: a hydroxyl group, a formyl group, and a 4-chlorophenyl group. Understanding these effects is crucial for the targeted synthesis of novel derivatives with desired properties.

Theoretical Background: Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on the phenol ring of this compound is determined by the directing effects of the existing substituents.

  • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director.[1][2][3] It donates electron density to the aromatic ring through a strong +M (mesomeric) effect, which outweighs its -I (inductive) effect. This increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to electrophilic attack.

  • Formyl (-CHO) Group: The formyl group is a deactivating group and a meta-director.[4] It withdraws electron density from the aromatic ring through both -M and -I effects. This deactivates the entire ring towards electrophilic substitution and directs incoming electrophiles to the meta position, which is the least deactivated position.

  • 4-Chlorophenyl Group: The 4-chlorophenyl group at the C6 position primarily exerts a steric influence on the adjacent positions of the phenol ring. While the chlorine atom on the phenyl ring is a deactivating ortho, para-director for that ring, the overall effect of the 4-chlorophenyl substituent on the reactivity of the phenol ring is mainly steric hindrance.[4][5]

Predicted Regioselectivity of Electrophilic Substitution

The substitution pattern on the phenol ring of this compound is a result of the competition between the directing effects of the hydroxyl and formyl groups, as well as steric hindrance from the 4-chlorophenyl group. The available positions for substitution are C3, C4, and C5.

  • Position C3: This position is meta to the strongly activating hydroxyl group and ortho to the deactivating formyl group. Both factors disfavor electrophilic attack at this position.

  • Position C4: This position is para to the deactivating formyl group and meta to the activating hydroxyl group, making it an unfavorable site for substitution.

  • Position C5: This position is ortho to the strongly activating hydroxyl group and meta to the deactivating formyl group. The powerful activating and directing effect of the hydroxyl group makes C5 the most electronically favored position for electrophilic attack.

Summary of Predicted Regioselectivity
Reaction TypePredicted Major Product
Nitration6-(4-Chlorophenyl)-2-formyl-5-nitrophenol
Halogenation5-Bromo-6-(4-Chlorophenyl)-2-formylphenol
Sulfonation6-(4-Chlorophenyl)-2-formyl-5-sulfonic acid phenol
Friedel-Crafts Alkylation5-Alkyl-6-(4-Chlorophenyl)-2-formylphenol

Generalized Experimental Protocols

The following are generalized experimental protocols for common electrophilic substitution reactions, adapted from standard procedures for substituted phenols.[3][6] These should be considered as starting points and may require optimization for the specific substrate.

Nitration
  • Reagents: this compound, dilute nitric acid, glacial acetic acid (solvent).

  • Procedure:

    • Dissolve this compound in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add dilute nitric acid dropwise with constant stirring.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 6-(4-Chlorophenyl)-2-formyl-5-nitrophenol.

Halogenation (Bromination)
  • Reagents: this compound, bromine, carbon tetrachloride or chloroform (solvent).

  • Procedure:

    • Dissolve this compound in a suitable solvent like carbon tetrachloride or chloroform.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with stirring.

    • The reaction is typically rapid, and the color of the bromine will disappear.

    • After the addition, stir the mixture for a short period at room temperature.

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent to yield 5-bromo-6-(4-Chlorophenyl)-2-formylphenol.

Sulfonation
  • Reagents: this compound, concentrated sulfuric acid.

  • Procedure:

    • Carefully add this compound in small portions to concentrated sulfuric acid with stirring.

    • Heat the mixture gently (e.g., on a water bath) for several hours. The reaction temperature can influence the isomer distribution in some phenols, but for this substrate, C5 is the strongly preferred position.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • The sulfonic acid derivative may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If it is soluble, it can be isolated by salting out or by forming a salt with a suitable base.

    • Purification can be achieved by recrystallization of the product or its salt.

Friedel-Crafts Alkylation
  • Reagents: this compound, alkyl halide (e.g., tert-butyl chloride), a mild Lewis acid catalyst (e.g., anhydrous aluminum chloride in small amounts, or a milder catalyst like zinc chloride). Phenols can react with strong Lewis acids, so conditions must be carefully controlled.[7][8][9]

  • Procedure:

    • Suspend the Lewis acid catalyst in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).

    • Add the alkyl halide to the suspension.

    • Slowly add a solution of this compound in the same solvent.

    • Stir the mixture at a suitable temperature (which may range from room temperature to gentle heating) for several hours.

    • Decompose the reaction complex by carefully adding ice and dilute hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4).

    • Remove the solvent by evaporation and purify the product by column chromatography or recrystallization.

Visualizations

Substituent_Effects cluster_phenol This compound cluster_substituents Substituents cluster_positions Available Positions for Substitution Phenol_Ring Phenolic Ring C5 C5 (ortho to -OH, meta to -CHO) Most Favored Phenol_Ring->C5 Electrophilic Attack C3 C3 (meta to -OH, ortho to -CHO) Less Favored Phenol_Ring->C3 C4 C4 (meta to -OH, para to -CHO) Least Favored Phenol_Ring->C4 OH Hydroxyl (-OH) Strong Activator Ortho, Para-Director OH->Phenol_Ring +M > -I CHO Formyl (-CHO) Deactivator Meta-Director CHO->Phenol_Ring -M, -I ArCl 4-Chlorophenyl Steric Hindrance ArCl->Phenol_Ring Steric Effect ArCl->C5 Hindrance

Caption: Logical relationship of substituent effects on electrophilic substitution.

Experimental_Workflow Start Start: This compound Reaction Electrophilic Substitution Reaction (e.g., Nitration, Halogenation) Start->Reaction Workup Aqueous Workup (Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: Substituted Derivative Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for electrophilic substitution.

References

In-depth Technical Guide: Interaction Studies of 6-(4-Chlorophenyl)-2-formylphenol and its Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a notable scarcity of publicly available data specifically detailing the biological interactions of 6-(4-Chlorophenyl)-2-formylphenol. The majority of existing research focuses on the biological activities of its Schiff base derivatives. This guide, therefore, summarizes the known information on this compound and provides a comprehensive overview of the biological activities of its closely related derivatives as a predictive model for its potential interactions.

Introduction to this compound

This compound is an organic compound with the molecular formula C13H9ClO2.[1] Its structure, featuring a phenolic hydroxyl group ortho to a formyl group on a biphenyl scaffold, makes it a valuable precursor in the synthesis of various derivatives, particularly Schiff bases. While direct studies on its biological targets are limited, its structural similarity to other chlorophenyl compounds suggests potential for enzyme inhibition and antimicrobial activity.[1] The true biological potential of this compound is more extensively explored through the activities of its derivatives.

Synthesis and Derivatization

The primary route to synthesizing this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl core, followed by regioselective formylation at the ortho position to the hydroxyl group. The Vilsmeier-Haack reaction is a commonly employed method for this formylation step.[1]

The formyl group of this compound is a reactive handle for the synthesis of a wide array of derivatives. The most common derivatization involves the condensation reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone for developing libraries of compounds with diverse biological activities.

G cluster_synthesis Synthesis of this compound cluster_derivatization Schiff Base Derivatization Aryl_Halide 2-Bromophenol Derivative Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid (4-Chlorophenyl)boronic acid Boronic_Acid->Suzuki_Coupling Intermediate 6-(4-Chlorophenyl)phenol Suzuki_Coupling->Intermediate Formylation Vilsmeier-Haack Formylation Intermediate->Formylation Product This compound Formylation->Product Start_Material This compound Condensation Condensation Reaction Start_Material->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base

Caption: Synthetic pathway for this compound and its subsequent derivatization into Schiff bases.

Biological Activities of Schiff Base Derivatives

Schiff bases derived from phenolic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[2][3][4][5] The biological activity is often attributed to the azomethine group (-C=N-).

Schiff base derivatives of phenols have shown significant inhibitory activity against several enzymes. For instance, studies on Schiff bases with similar structural motifs have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).[6]

Derivative ClassTarget EnzymeIC50 (nM) RangeReference
Phenolic Schiff BasesAcetylcholinesterase (AChE)16.11 - 57.75[6]
Phenolic Schiff BasesButyrylcholinesterase (BChE)19.80 - 53.31[6]
Phenolic Schiff BasesCarbonic Anhydrase I (hCA I)~26.08[6]
Phenolic Schiff BasesCarbonic Anhydrase II (hCA II)~85.79[6]

This data is representative of phenolic Schiff bases and not specific to derivatives of this compound.

The phenolic hydroxyl group in these compounds contributes to their antioxidant properties. The antioxidant capacity of related Schiff bases has been evaluated using various assays.

Derivative ClassAntioxidant AssayIC50 (µg/mL) RangeReference
Phenolic Schiff BasesDPPH Radical Scavenging12.15 - 99.01[6]
Phenolic Schiff BasesABTS Radical Scavenging4.30 - 34.65[6]

This data is representative of phenolic Schiff bases and not specific to derivatives of this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of phenolic Schiff bases.

This protocol is a standard colorimetric method for determining acetylcholinesterase and butyrylcholinesterase activity.

G Start Prepare Enzyme and Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor Start->Incubate Add_Substrate Add Substrate (ATChI/BTChI) and DTNB Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for a typical cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (inhibitor)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATChI or BTChI) and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This protocol assesses the free radical scavenging ability of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Test compound

  • Methanol or ethanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound in methanol.

  • In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Potential Signaling Pathway Interactions

While specific signaling pathways involving this compound are not documented, its derivatives' inhibitory effects on enzymes like cholinesterases and carbonic anhydrases suggest potential interactions with related pathways.

  • Cholinergic Signaling: By inhibiting AChE and BChE, these compounds could modulate cholinergic neurotransmission, a pathway crucial in the central and peripheral nervous systems. Dysregulation of this pathway is implicated in Alzheimer's disease.

  • pH Regulation and Ion Transport: Carbonic anhydrase inhibitors can affect cellular pH regulation and ion transport. These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[6]

G cluster_cholinergic Cholinergic Pathway cluster_carbonic Carbonic Anhydrase Pathway Compound Phenolic Schiff Base Derivative AChE_BChE AChE / BChE Compound->AChE_BChE Inhibition hCA Carbonic Anhydrase (hCA I, hCA II) Compound->hCA Inhibition Acetylcholine Acetylcholine (Neurotransmitter) AChE_BChE->Acetylcholine Hydrolysis H_HCO3 H+ + HCO3- hCA->H_HCO3 Catalysis CO2_H2O CO2 + H2O CO2_H2O->hCA

Caption: Potential enzyme targets and related pathways for phenolic Schiff base derivatives.

Conclusion

This compound serves as a valuable scaffold for generating biologically active Schiff base derivatives. While direct evidence of its interaction with biological targets is lacking, the extensive research on its derivatives points towards promising avenues for drug discovery, particularly in the areas of neurodegenerative diseases and conditions requiring carbonic anhydrase inhibition. Future research should focus on the direct biological evaluation of the parent compound to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Detailed Experimental Protocol for the Synthesis of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 6-(4-Chlorophenyl)-2-formylphenol, a substituted salicylaldehyde derivative with potential applications in medicinal chemistry and materials science. The synthesis commences with a Suzuki-Miyaura cross-coupling reaction to form the precursor, 4-(4-chlorophenyl)phenol. This intermediate is then subjected to a highly regioselective ortho-formylation using the Casnati-Skattebøl method with magnesium chloride and paraformaldehyde to yield the final product. This protocol includes detailed methodologies, reagent tables, and expected characterization data.

Introduction

Salicylaldehyde and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and complex molecular architectures. The introduction of an aryl substituent at the 6-position, such as a 4-chlorophenyl group, can significantly influence the molecule's steric and electronic properties, making it a valuable building block for novel Schiff bases, ligands for metal complexes, and potential therapeutic agents. The following protocol outlines a reliable and efficient pathway to synthesize this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_1 R1 4-Iodophenol I1 4-(4-Chlorophenyl)phenol R1->I1 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O plus1 + R2 4-Chlorophenylboronic acid R2->I1 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O P1 This compound I1->P1 ortho-Formylation THF, Reflux R3 Paraformaldehyde, MgCl2, Triethylamine plus1->I1 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O plus2 +

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 4-(4-Chlorophenyl)phenol

This step involves the formation of the biphenyl backbone through a Suzuki-Miyaura cross-coupling reaction between 4-iodophenol and 4-chlorophenylboronic acid.

Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodophenol (10.0 g, 45.5 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (8.5 g, 54.5 mmol, 1.2 equiv.), and potassium carbonate (18.9 g, 137 mmol, 3.0 equiv.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water (150 mL). Bubble nitrogen gas through the mixture for 20 minutes to degas the solution. Add tetrakis(triphenylphosphine)palladium(0) (1.05 g, 0.91 mmol, 2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system like toluene/hexane to afford 4-(4-chlorophenyl)phenol as a white to off-white solid.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
4-Iodophenol219.9910.0 g45.51.0 equiv.
4-Chlorophenylboronic acid156.378.5 g54.51.2 equiv.
Potassium Carbonate138.2118.9 g1373.0 equiv.
Tetrakis(triphenylphosphine)palladium(0)1155.561.05 g0.910.02 equiv.
Toluene-120 mL-Solvent
Water-30 mL-Solvent
Expected Results
ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
Melting Point 146-148 °C[1]

Part 2: Synthesis of this compound

This step utilizes the Casnati-Skattebøl formylation, which is highly selective for the ortho-position of phenols.[2][3][4][5]

Experimental Workflow

G start Setup Dry Glassware under Argon add_reagents Add Anhydrous MgCl2 and Paraformaldehyde start->add_reagents add_solvent Add Dry THF and Triethylamine add_reagents->add_solvent add_phenol Add 4-(4-Chlorophenyl)phenol add_solvent->add_phenol reflux Heat to Reflux (approx. 75°C) for 4-6 hours add_phenol->reflux cool Cool to Room Temperature reflux->cool quench Acidify with 1 M HCl cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry evaporate Evaporate Solvent under Reduced Pressure dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify end Characterize Final Product purify->end

Figure 2: Workflow for the ortho-formylation of 4-(4-Chlorophenyl)phenol.

Experimental Protocol
  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (4.8 g, 50.0 mmol, 2.0 equiv.) and paraformaldehyde (2.25 g, 75.0 mmol, 3.0 equiv.) under a positive pressure of argon.

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF, 125 mL) via syringe, followed by the dropwise addition of dry triethylamine (7.0 mL, 50.0 mmol, 2.0 equiv.). Stir the resulting suspension for 10 minutes at room temperature.

  • Substrate Addition: Add a solution of 4-(4-chlorophenyl)phenol (5.1 g, 25.0 mmol, 1.0 equiv.) in dry THF (50 mL) dropwise to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 75 °C and heat at a gentle reflux for 4-6 hours. The reaction mixture will typically turn a bright yellow-orange color. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add 1 M hydrochloric acid (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield this compound.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
4-(4-Chlorophenyl)phenol204.655.1 g25.01.0 equiv.
Anhydrous Magnesium Chloride95.214.8 g50.02.0 equiv.
Paraformaldehyde30.03 (as CH₂O)2.25 g75.03.0 equiv.
Triethylamine101.197.0 mL50.02.0 equiv.
Tetrahydrofuran (dry)-175 mL-Solvent
1 M Hydrochloric Acid-100 mL-Work-up
Diethyl Ether-~225 mL-Extraction

Characterization Data (Expected)

The following table summarizes the expected characterization data for the final product, this compound, based on data for structurally similar compounds.

ParameterExpected Value
Appearance Pale yellow solid
Yield 60-75%
Melting Point 110-115 °C (estimated)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.5 (s, 1H, -OH), 9.9 (s, 1H, -CHO), 7.6-7.4 (m, 5H, Ar-H), 7.2-7.0 (m, 2H, Ar-H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.0 (CHO), 160.0 (C-OH), 138.0, 135.0, 134.0, 130.0, 129.0, 128.0, 122.0, 120.0, 118.0. (Aromatic carbons, estimated).
IR (KBr, cm⁻¹) ~3100-3300 (br, O-H), ~2850, 2750 (C-H, aldehyde), ~1660 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic).
Mass Spec (ESI-MS) m/z: 231.04 [M-H]⁻ for C₁₃H₉ClO₂

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine and tetrahydrofuran are flammable and volatile. Avoid ignition sources.

  • Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a robust and efficient method for obtaining this compound. The use of a Suzuki-Miyaura coupling followed by a highly regioselective ortho-formylation ensures good yields and high purity of the final product, making it accessible for further applications in research and development.

References

Vilsmeier-Haack formylation of 4-chlorophenol to yield 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Vilsmeier-Haack Formylation of 4-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 4-chlorophenol. The Vilsmeier-Haack reaction is a versatile and efficient method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3][4] In the case of 4-chlorophenol, the reaction regioselectively yields 5-chloro-2-hydroxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[5] This protocol outlines the reaction mechanism, experimental workflow, and detailed procedural steps, including reagent preparation, reaction execution, product isolation, and purification.

Important Clarification on the Reaction Product

The Vilsmeier-Haack reaction is a formylation method, meaning it introduces a formyl group (-CHO) onto a substrate.[1][3] It does not facilitate carbon-carbon bond formation between two separate aromatic rings. Therefore, the reaction of 4-chlorophenol under Vilsmeier-Haack conditions yields 5-chloro-2-hydroxybenzaldehyde .

The requested product, 6-(4-Chlorophenyl)-2-formylphenol, is a biphenyl derivative that cannot be synthesized by the direct Vilsmeier-Haack formylation of 4-chlorophenol. The formation of such a molecule would require a C-C coupling reaction (e.g., Suzuki or Stille coupling) in addition to a formylation step. This document will focus on the scientifically established outcome of the Vilsmeier-Haack reaction with 4-chlorophenol.

Reaction Scheme

The Vilsmeier-Haack formylation of 4-chlorophenol proceeds as follows:

Caption: Vilsmeier-Haack formylation of 4-chlorophenol.

Experimental Protocol

This protocol is based on general procedures for the Vilsmeier-Haack formylation of phenols.[6][7][8]

2.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
4-ChlorophenolC₆H₅ClO128.56106-48-9Substrate
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade
Phosphorus oxychloridePOCl₃153.3310025-87-3Freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade, reaction solvent
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03127-09-3For workup
Diethyl ether(C₂H₅)₂O74.1260-29-7For extraction
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9For drying
Hydrochloric Acid (1 M)HCl36.467647-01-0For washing
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For neutralization

2.2 Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

2.3 Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous N,N-Dimethylformamide (DMF) (e.g., 1.2 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a solid or viscous liquid.[2][3][9]

Step 2: Formylation Reaction

  • Dissolve 4-chlorophenol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Slowly add the solution of 4-chlorophenol to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (around 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt and neutralize the acid.[9]

  • Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Step 4: Purification

  • The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 5-chloro-2-hydroxybenzaldehyde.[8]

Data Summary

ParameterValueReference/Notes
Product Name5-Chloro-2-hydroxybenzaldehydeAlso known as 5-chlorosalicylaldehyde[10]
Molecular FormulaC₇H₅ClO₂[10][11]
Molecular Weight156.57 g/mol [10]
AppearanceSolid[10]
Melting Point102-103 °C[11]
Theoretical Yield~122 g (from 100 g of 4-chlorophenol)Stoichiometric calculation
Reported Experimental Yield~81%Based on formylation of p-chlorophenol[8]

Visualizations (DOT Language)

4.1 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) substrate_prep 2. Dissolve 4-Chlorophenol in DCM addition 3. Add Substrate to Vilsmeier Reagent substrate_prep->addition reflux 4. Reflux for 4-6 hours addition->reflux hydrolysis 5. Quench with Ice/NaHCO₃ (Hydrolysis) reflux->hydrolysis extraction 6. Extract with Diethyl Ether hydrolysis->extraction drying 7. Dry and Concentrate extraction->drying purify 8. Recrystallization or Column Chromatography drying->purify product Pure 5-Chloro-2-hydroxybenzaldehyde purify->product

Caption: Experimental workflow for the synthesis of 5-chloro-2-hydroxybenzaldehyde.

4.2 Reaction Mechanism

G Vilsmeier-Haack Reaction Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Phenol 4-Chlorophenol Intermediate Iminium Intermediate V_Reagent->Intermediate Phenol->Intermediate H2O H₂O (Work-up) Product 5-Chloro-2-hydroxybenzaldehyde Intermediate->Product H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.

  • 4-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.

  • The quenching step is exothermic and releases gas. Perform it slowly in an ice bath with vigorous stirring.

This document is intended for informational purposes for qualified professionals and should be used in a suitably equipped laboratory setting. All procedures should be carried out with appropriate safety measures.

References

Application Notes and Protocols: Ortho-Formylation of 4-Chlorophenol via the Duff Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Duff reaction is a classic organic synthesis method for the formylation of aromatic compounds, particularly phenols and anilines, using hexamethylenetetramine (hexamine) as the formylating agent.[1][2] This reaction typically proceeds with ortho-selectivity on activated aromatic rings, such as phenols, making it a valuable tool for the synthesis of salicylaldehyde derivatives.[1][3] These derivatives are important intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and a protocol for the ortho-formylation of 4-chlorophenol to produce 2-hydroxy-5-chlorobenzaldehyde.

The reaction requires an acidic medium to facilitate the decomposition of hexamine and the subsequent electrophilic attack on the phenol ring.[4] While traditionally carried out in glycerol and boric acid, modifications using acids like trifluoroacetic acid have been shown to improve yields for certain substrates.[5] For para-substituted phenols like 4-chlorophenol, the formylation is expected to occur exclusively at the ortho position.[3]

Data Presentation

The following table summarizes the quantitative data reported for the Duff reaction on a substrate structurally similar to 4-chlorophenol, providing an expected baseline for the synthesis.

SubstrateReagentsSolvent/AcidTemperature (°C)Reaction Time (hours)ProductYield (%)Reference
3-Methyl-4-chlorophenolHexamethylenetetramine, Glycerol, Boric AcidGlyceroboric acid150-1602-32-Hydroxy-4-methyl-5-chlorobenzaldehyde30[6][7]

Experimental Protocol

This protocol details the methodology for the ortho-formylation of 4-chlorophenol based on classical Duff reaction conditions.

Materials:

  • 4-Chlorophenol

  • Hexamethylenetetramine (Hexamine)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Sodium Carbonate

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Distilled water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Steam distillation apparatus (optional, for purification)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Medium: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 100 mL of glycerol and 14 g of boric acid. Heat the mixture to 150-160°C with stirring until the boric acid dissolves completely and all water has evaporated, resulting in a clear, anhydrous glyceroboric acid solution.

  • Reaction Mixture: To the hot glyceroboric acid, add 25 g of 4-chlorophenol and 35 g of hexamethylenetetramine.

  • Reaction: Attach a reflux condenser and continue to heat the reaction mixture at 150-160°C with vigorous stirring for 2 to 3 hours. The mixture will darken as the reaction progresses.

  • Hydrolysis: After the reaction is complete, cool the mixture to below 100°C. Cautiously add 200 mL of a 1:1 (v/v) solution of concentrated sulfuric acid and water. This step hydrolyzes the intermediate Schiff base to the desired aldehyde.

  • Work-up and Isolation:

    • Transfer the acidified reaction mixture to a larger beaker.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by steam distillation.[6]

Mandatory Visualizations

Duff Reaction Workflow

The following diagram illustrates the general experimental workflow for the ortho-formylation of 4-chlorophenol using the Duff reaction.

G cluster_prep Reaction Setup cluster_workup Work-up and Isolation prep_reagents Combine Glycerol and Boric Acid heat_dissolve Heat to 150-160°C to form Glyceroboric Acid prep_reagents->heat_dissolve add_reactants Add 4-Chlorophenol and Hexamine heat_dissolve->add_reactants reflux Heat at 150-160°C for 2-3 hours add_reactants->reflux hydrolysis Cool and Hydrolyze with H2SO4/H2O reflux->hydrolysis neutralize Neutralize with Na2CO3 hydrolysis->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry and Evaporate Solvent extract->dry purify Recrystallization or Steam Distillation dry->purify

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 6-(4-Chlorophenyl)-2-formylphenol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science. Their facile synthesis, structural diversity, and potent biological activities, including antimicrobial and anticancer properties, make them attractive targets for drug discovery and development. This document outlines the synthesis of Schiff bases from aryl-substituted 2-formylphenols, with a focus on providing a blueprint for the use of 6-(4-Chlorophenyl)-2-formylphenol. The protocols detailed below are adapted from proven methods for similar substituted salicylaldehydes and are intended to serve as a comprehensive guide for researchers.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound analogues typically involves a condensation reaction with a primary amine. The general reaction scheme is presented below.

G cluster_conditions Reaction Conditions A This compound C Schiff Base A->C + B Primary Amine (R-NH2) B->C Product C->Product Solvent Ethanol or Methanol Catalyst Glacial Acetic Acid (cat.) Heat Reflux

Caption: General synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol is adapted from the synthesis of Schiff bases derived from 5-chloro-salicylaldehyde.

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound (or a suitable analogue like 5-chloro-salicylaldehyde) in a minimal amount of absolute ethanol or methanol.

  • Addition of Amine: To this solution, add a solution of 1.0 equivalent of the desired primary amine in ethanol or methanol.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol or methanol to remove unreacted starting materials. The Schiff base can be further purified by recrystallization from a suitable solvent such as ethanol, methanol, or a solvent mixture.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data (Based on Analogous Compounds)

The following table summarizes typical spectroscopic data for Schiff bases derived from substituted salicylaldehydes.

Analysis TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
FT-IR (cm⁻¹) O-H (Phenolic)3200-3400 (broad)
C-H (Aromatic)3000-3100
C=N (Azomethine)1610-1630
C=C (Aromatic)1450-1600
¹H NMR (δ, ppm) O-H (Phenolic)12.0-14.0 (s, broad)
C-H (Azomethine)8.3-8.9 (s)
Ar-H6.5-8.0 (m)
¹³C NMR (δ, ppm) C=N (Azomethine)160-170
Ar-C110-160

Biological Applications and Protocols

Schiff bases derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial and anticancer agents.[1][2][3] The presence of a halogen atom, such as chlorine, on the phenyl ring is often associated with enhanced biological activity.

Antimicrobial Activity

workflow A Prepare Schiff Base Solutions C Perform Agar Well Diffusion or Broth Microdilution A->C B Culture Bacterial/Fungal Strains B->C D Incubate at 37°C C->D E Measure Zone of Inhibition or MIC D->E

Caption: Antimicrobial activity testing workflow.

  • Preparation of Media: Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Loading: Add a specific concentration (e.g., 100 µg/mL) of the Schiff base solution in a suitable solvent (like DMSO) to the wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following data is for a representative Schiff base, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, derived from 5-chloro-salicylaldehyde.[1]

MicroorganismMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescens2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

Anticancer Activity

signaling_pathway SB Schiff Base ROS ↑ Reactive Oxygen Species (ROS) SB->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

application of 6-(4-Chlorophenyl)-2-formylphenol in the design of fluorescent probes for metal ion detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescent probes are indispensable tools in chemical biology and environmental science for the detection and imaging of metal ions. Schiff bases derived from substituted salicylaldehydes are a prominent class of fluorescent sensors due to their straightforward synthesis, tunable photophysical properties, and specific affinity for various metal ions. 6-(4-Chlorophenyl)-2-formylphenol serves as a versatile precursor for designing such probes. The condensation of this phenolic aldehyde with various amino compounds yields Schiff base ligands capable of selectively binding to metal ions, resulting in a discernible change in their fluorescence emission.

The sensing mechanism of these probes often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with a target metal ion, the flexibility of the Schiff base ligand is restricted, and non-radiative decay pathways are often suppressed, leading to a "turn-on" fluorescence response. The choice of the amine component in the synthesis of the Schiff base allows for the fine-tuning of the probe's selectivity and sensitivity towards specific metal ions.

This document provides a representative protocol for the design and application of a fluorescent probe for Zinc (II) ions, a biologically significant metal ion, based on a Schiff base derived from a substituted salicylaldehyde, analogous to this compound. While specific quantitative data for a probe derived directly from this compound is not extensively available in the public literature, the following sections provide a detailed framework and experimental procedure that can be adapted for this and similar phenolic aldehyde precursors.

Quantitative Data Summary

The performance of a representative salicylaldehyde-based Schiff base fluorescent probe for Zn²⁺ is summarized in the table below. These values are indicative of the typical performance of this class of sensors and serve as a benchmark for the development of new probes.

ParameterValueReference
Analyte Zn²⁺[1][2]
Limit of Detection (LOD) 4.68 x 10⁻⁹ M[3]
Response Time < 1 minute[2]
Quantum Yield (Φ) of Probe Low (e.g., < 0.05)[2]
Quantum Yield (Φ) of Probe-Zn²⁺ Complex High (e.g., > 0.4)[2]
Binding Stoichiometry (Probe:Zn²⁺) 1:1 or 2:1[3]
Excitation Wavelength (λex) ~380 - 420 nm[2]
Emission Wavelength (λem) ~480 - 550 nm[3]
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF)[2]

Experimental Protocols

Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a Schiff base fluorescent probe from a substituted salicylaldehyde and an amine, which is a general method applicable for this compound.

Materials:

  • This compound (or a similar substituted salicylaldehyde)

  • An appropriate amine (e.g., 2-aminoethanol, ethylenediamine, or an aniline derivative)

  • Ethanol or Methanol (analytical grade)

  • Stirring hotplate

  • Round bottom flask

  • Condenser

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a 50 mL round bottom flask.

  • To this solution, add 1 mmol of the chosen amine dissolved in 10 mL of ethanol.

  • Stir the reaction mixture at room temperature for 30 minutes, then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterize the synthesized probe using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4]

Protocol for Fluorescent Detection of Zn²⁺

Materials:

  • Synthesized Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) in deionized water (e.g., 10 mM)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the Schiff base probe (e.g., 10 µM) in the desired solvent system (e.g., ethanol/water mixture, 1:1 v/v) buffered to a physiological pH of 7.4.

  • Fluorescence Measurement:

    • Place 2 mL of the probe solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the probe alone by exciting at its maximum absorption wavelength (λex).

    • Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity at the maximum emission wavelength (λem). A significant increase in fluorescence intensity indicates the detection of Zn²⁺.[2]

  • Selectivity Study:

    • To assess the selectivity of the probe for Zn²⁺, repeat the fluorescence measurement procedure with other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) at the same concentration as Zn²⁺.

    • Compare the fluorescence response of the probe towards different metal ions. A highly selective probe will show a significant fluorescence enhancement only in the presence of Zn²⁺.

  • Determination of the Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear calibration plot of fluorescence intensity versus Zn²⁺ concentration at low concentrations.

Visualizations

Signaling Pathway

Sensing_Mechanism cluster_probe Fluorescent Probe cluster_complex Probe-Metal Complex Probe Schiff Base Probe (Low Fluorescence) Mechanism C=N Isomerization & Molecular Rotation (Non-radiative decay) Probe->Mechanism Excitation Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex + Zn²⁺ (Binding) Complex->Probe - Zn²⁺ (Reversible) CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Excitation Metal Zn²⁺ Ion

Caption: Proposed mechanism of a "turn-on" fluorescent probe for Zn²⁺ detection.

Experimental Workflow

Experimental_Workflow Start Start Synthesis 1. Synthesize Schiff Base Probe (this compound + Amine) Start->Synthesis Characterization 2. Characterize Probe (NMR, FT-IR, MS) Synthesis->Characterization Stock 3. Prepare Stock Solutions (Probe and Metal Ions) Characterization->Stock Measurement 4. Fluorescence Titration (Add Zn²⁺ to Probe Solution) Stock->Measurement Selectivity 5. Selectivity Test (Add other metal ions) Stock->Selectivity Data 6. Data Analysis (LOD, Binding Constant) Measurement->Data Selectivity->Data End End Data->End

Caption: General workflow for developing a fluorescent metal ion probe.

References

Application Notes and Protocols: Purification of 6-(4-Chlorophenyl)-2-formylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-Chlorophenyl)-2-formylphenol is a bi-aryl compound with potential applications in medicinal chemistry and materials science. As with many organic synthesis products, the crude material often contains impurities from starting materials, by-products, and side reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound based on the general principles of recrystallization for structurally similar molecules, such as substituted phenols and aromatic aldehydes.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities behind in the solvent (mother liquor).

Proposed Recrystallization Protocol

Due to the absence of a specific, published recrystallization protocol for this compound, the following procedure is a generalized method based on the compound's structural features—a polar phenolic aldehyde and a nonpolar biphenyl-like moiety. An ethanol/water solvent system is proposed as a primary method, as it is often effective for phenolic compounds.

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Ice bath

3.2. Experimental Procedure

  • Solvent Selection (Small Scale Test):

    • Place approximately 50 mg of the crude this compound into a small test tube.

    • Add a polar solvent (e.g., ethanol) dropwise at room temperature and observe the solubility. The compound should be sparingly soluble.

    • Gently heat the solvent to its boiling point. The compound should dissolve completely. If it does not, add more hot solvent dropwise until it does.

    • Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of crystals.

    • If a single solvent is not effective, a mixed solvent system is recommended. A good mixed solvent system consists of a "soluble" solvent in which the compound is highly soluble and a "miscible anti-solvent" in which the compound is poorly soluble. For this compound, an ethanol/water or toluene/heptane system is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Continue to add small portions of the hot primary solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Crystallization:

    • If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the anti-solvent) to remove any adhering mother liquor.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Dry the purified crystals. This can be done by leaving them under vacuum on the filter, by air-drying on a watch glass, or in a desiccator.

Data Presentation

All quantitative data from the purification process should be recorded and summarized for comparison and optimization.

ParameterBefore RecrystallizationAfter RecrystallizationNotes
Appearance e.g., Off-white powdere.g., White crystalline solidVisual inspection of color and crystal form.
Mass (g) Mass_initialMass_final
Purity (e.g., % by HPLC) Purity_initialPurity_finalHigh-Performance Liquid Chromatography.
Melting Point (°C) MP_initial_rangeMP_final_rangeA sharper, higher melting point indicates increased purity.
Recovery Yield (%) N/A(Mass_final / Mass_initial) x 100
Solvent System Used N/Ae.g., Ethanol/Water
Volume of Solvent(s) (mL) N/AVol_solvent1 / Vol_solvent2
Dissolution Temperature (°C) N/ATemp_dissolution

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slow Cooling to Room Temperature, Then Ice Bath hot_filtration_q->cool No hot_filtration->cool filtration Vacuum Filtration cool->filtration wash Wash with Ice-Cold Solvent filtration->wash mother_liquor Discard Mother Liquor (Contains Soluble Impurities) filtration->mother_liquor dry Dry the Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols for the Development of New Materials Using 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the utilization of 6-(4-Chlorophenyl)-2-formylphenol, a versatile precursor for the synthesis of novel materials with potential applications in organic electronics, photocatalysis, and drug development.

Introduction

This compound, also known by its IUPAC name 4-(4-chlorophenyl)-2-hydroxybenzaldehyde, is an organic compound with significant potential in the development of advanced materials. Its unique structure, featuring a reactive formyl group, a hydroxyl group, and a chlorophenyl substituent, allows for a variety of chemical modifications. This document outlines key experimental procedures for the synthesis of this precursor and its subsequent use in the preparation of Schiff bases, a class of compounds with diverse applications. Additionally, we explore its relevance in drug development, particularly in the context of inhibiting the ALKBH5-AXL signaling axis, which is implicated in cancer progression.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of this compound from 4-chlorophenol.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the formylation of a phenol, which is a general procedure that can be adapted for 4-chlorophenol.

Materials:

  • Phenol (or 4-chlorophenol) (0.01 mol)

  • Vilsmeier reagent (0.015 mol) - prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Toluene (solvent)

  • 5% Sodium thiosulfate solution

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle or microwave reactor

  • Chromatography column

  • Chloroform:n-hexane (8:2) mixture (eluent)

Procedure:

  • Preparation of Vilsmeier Reagent: In a fume hood, slowly add POCl₃ or SOCl₂ (0.015 mol) to ice-cold DMF and stir for 30 minutes.

  • Reaction (Solvent-Free):

    • In a mortar, add the phenol (0.01 mol) and the prepared Vilsmeier reagent (0.015 mol).

    • Grind the mixture with a pestle for 20-30 minutes at room temperature.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction (Microwave):

    • In a microwave-safe beaker, add the phenol (0.01 mol) and the Vilsmeier reagent (0.015 mol).

    • Place the beaker in a microwave reactor and irradiate for 2-3 minutes.[1]

    • Monitor the reaction progress using TLC.

  • Work-up:

    • Once the reaction is complete, treat the reaction mixture with a 5% sodium thiosulfate solution.

    • Add petroleum ether and transfer the mixture to a separatory funnel.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography using a chloroform:n-hexane (8:2) mixture as the eluent to obtain the pure formylphenol derivative.[1]

Yields for Vilsmeier-Haack formylation of various phenols can be found in the literature and are typically in the range of 65-90% depending on the substrate and reaction conditions. [2]

Experimental Workflow: Vilsmeier-Haack Synthesis

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction Grinding or Microwave Irradiation Vilsmeier_Reagent->Reaction Phenol 4-Chlorophenol Phenol->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-(4-Chlorophenyl)- 2-formylphenol Purification->Product

Vilsmeier-Haack synthesis workflow.

Application in New Materials: Schiff Base Synthesis

This compound is an excellent precursor for synthesizing Schiff bases, which are known for their interesting properties in organic electronics and photocatalysis. The condensation reaction between the formyl group of the phenol and a primary amine yields the corresponding Schiff base.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from a substituted benzaldehyde and an aminophenol.

Materials:

  • This compound (10 mmol)

  • 3-Aminophenol (10 mmol)

  • Toluene (100 mL)

  • Reflux apparatus

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of this compound (10 mmol) and 3-aminophenol (10 mmol) in 100 mL of toluene.[3]

  • Reflux: Heat the reaction mixture to reflux for 2 hours.[3]

  • Isolation: After cooling, filter the hot reaction mixture to collect the solid product.

  • Purification: Recrystallize the crude product from toluene.

  • Drying: Dry the purified product in a desiccator over silica gel.[3]

Quantitative Data: Properties of Related Schiff Base Materials
MaterialElectrical Conductivity (S/cm)Energy Band Gap (eV)Photocatalytic EfficiencyReference
Poly(Schiff base) D230-PyAL1.35 × 10⁻⁴--[4]
D230-PyAL-Ni2.90 × 10⁻⁴--[4]
D230-PyAL-Cu2.48 × 10⁻⁴--[4]
D230-PyAL-Sm3.54 × 10⁻⁴2.99-[4]
Mn-Mo Schiff base polymer1.6 × 10⁻⁸0.019-[5]
Fe₃O₄@TiO₂ for Schiff base synthesis-->99% yield after 20h[6][7]
Co-Schiff base/POM hybrid--7081.4 µmol g⁻¹ h⁻¹ CO production[8]

Application in Drug Development: Targeting the ALKBH5-AXL Signaling Pathway

Derivatives of salicylaldehyde, the core structure of this compound, have been investigated as inhibitors of ALKBH5, an RNA demethylase.[9] ALKBH5 is implicated in tumorigenesis and its inhibition can affect downstream signaling pathways, such as the AXL receptor tyrosine kinase pathway.[9]

ALKBH5-AXL Signaling Pathway

The ALKBH5 protein removes methyl groups from mRNA, influencing the stability and translation of target transcripts. One such target is the mRNA of AXL, a receptor tyrosine kinase. Overexpression or hyperactivity of the ALKBH5-AXL axis is associated with cancer cell proliferation, migration, and therapeutic resistance.[9] Inhibitors of ALKBH5, potentially derived from this compound, could disrupt this pathway and offer a therapeutic strategy.

Signaling Pathway Diagram: ALKBH5-AXL Axis

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ALKBH5 ALKBH5 AXL_mRNA AXL mRNA ALKBH5->AXL_mRNA Demethylation m6A_mRNA m6A-modified AXL mRNA m6A_mRNA->ALKBH5 AXL_Receptor AXL Receptor AXL_mRNA->AXL_Receptor Translation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) AXL_Receptor->Downstream GAS6 GAS6 Ligand GAS6->AXL_Receptor Binding & Activation Cell_Effects Cell Proliferation, Migration, Survival Downstream->Cell_Effects Inhibitor This compound -derived Inhibitor Inhibitor->ALKBH5 Inhibition

ALKBH5-AXL signaling pathway.

Conclusion

This compound is a valuable building block for the creation of new materials and potential therapeutic agents. The protocols provided herein offer a starting point for researchers to explore the synthesis of this compound and its derivatives. The data on related Schiff base materials highlight the potential for developing materials with tailored electronic and photocatalytic properties. Furthermore, the connection to the ALKBH5-AXL signaling pathway opens avenues for the design of novel anticancer agents. Further research into the specific properties of materials and molecules derived from this compound is warranted to fully realize its potential.

References

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(4-Chlorophenyl)-2-formylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields and other experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is structurally a derivative of 5-substituted salicylaldehyde. The starting material is 4-(4-chlorophenyl)phenol.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the formylation of 4-(4-chlorophenyl)phenol can stem from several factors, primarily related to the choice of formylation method and reaction conditions. The electron-withdrawing nature of the 4-chlorophenyl group deactivates the phenolic ring, making electrophilic substitution more challenging. Here are the most common formylation methods with troubleshooting tips:

  • Reimer-Tiemann Reaction: This classical method often gives low yields with substituted phenols.[1] The biphasic nature of the reaction can lead to poor mass transfer.[2][3]

    • Troubleshooting:

      • Phase-Transfer Catalyst: Employ a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[3]

      • Vigorous Stirring: Ensure high-speed stirring to maximize the interfacial area between the two phases.

      • Solvent Choice: Using a solvent like 1,4-dioxane can help to homogenize the reaction mixture to some extent.[4][5]

  • Duff Reaction: While traditionally low-yielding, modifications can significantly improve its efficiency.[6]

    • Troubleshooting:

      • Acid Catalyst/Solvent: Using a strong acid like trifluoroacetic acid (TFA) as the solvent can significantly increase the yield and reaction rate, especially for electron-deficient phenols.[7][8][9][10][11]

      • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried, as moisture can interfere with the reaction.

  • Magnesium Chloride Mediated ortho-Formylation (Casnati-Skattebøl Reaction): This is often a high-yield and highly regioselective method for the ortho-formylation of phenols.[12][13][14]

    • Troubleshooting:

      • Anhydrous Reagents: The success of this reaction is critically dependent on the use of anhydrous magnesium chloride, paraformaldehyde, triethylamine, and solvent (THF or acetonitrile).[12][15][16] The use of anhydrous MgCl₂ beads is particularly recommended over powder.[15][16]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon) to prevent the quenching of reagents by atmospheric moisture.[15][16]

      • Reaction Time: Phenols with electron-withdrawing groups may react more sluggishly, requiring longer reaction times.[12][15] Monitor the reaction progress by TLC.

Q2: I am observing the formation of multiple products. What are the possible side reactions?

A2: The formation of multiple products is a common issue, leading to difficult purification and lower yields of the desired product.

  • Para-formylation: In the Reimer-Tiemann and Duff reactions, you may get a mixture of ortho and para isomers.[1][6] The desired product is the ortho-formylated one. The ortho product is often favored in the Reimer-Tiemann reaction.[1][4][5]

    • Solution: The Magnesium Chloride Mediated method offers high selectivity for ortho-formylation.[12][15]

  • Di-formylation: It is possible to introduce two formyl groups onto the phenol ring, especially with longer reaction times or excess reagents in the Duff reaction.[7][8]

    • Solution: Carefully control the stoichiometry of the reagents and monitor the reaction progress to stop it once the mono-formylated product is maximized.

  • Formation of Methoxy-Methyl (MOM) Ethers: In the magnesium chloride-mediated method, prolonged reaction times can lead to the formation of MOM-ethers of the starting phenol.[12]

    • Solution: Optimize the reaction time by careful TLC monitoring.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can be challenging due to the presence of unreacted starting material and side products.

  • Column Chromatography: Flash chromatography on silica gel is a standard and effective method for separating the desired product from impurities.[12]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane, ethanol/water) can be an effective purification technique.[15]

  • Acid-Base Extraction: Unreacted phenolic starting material can be removed by washing the organic extract with a dilute aqueous base. However, the product itself is phenolic and may have some solubility in the basic wash. Careful pH control is necessary.

  • Steam Distillation: Unreacted starting material (4-(4-chlorophenyl)phenol) might be removable via steam distillation, although this is less common for solid phenols.[17]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite addition product, which can then be isolated and hydrolyzed back to the pure aldehyde.[18]

Data Presentation

The following table summarizes typical yields for the formylation of various 4-substituted phenols using different methods. This data can help in selecting a suitable starting point for the optimization of the synthesis of this compound.

Starting PhenolFormylation MethodReagentsSolventYield (%)Reference
4-BromophenolMgCl₂-mediatedMgCl₂, Paraformaldehyde, Et₃NTHF80-81[15]
4-ChlorophenolMgCl₂-mediatedMgCl₂, Paraformaldehyde, Et₃NAcetonitrile85[12]
4-NitrophenolModified DuffHexamethylenetetramineTrifluoroacetic AcidGood Yield[7]
4-MethylphenolModified DuffHexamethylenetetramineTrifluoroacetic AcidModerate to Good[7]
PhenolVilsmeier-HaackSOCl₂ + DMFToluene87[19]
p-CresolVilsmeier-HaackSOCl₂ + DMFToluene78[19]
p-ChlorophenolVilsmeier-HaackSOCl₂ + DMFToluene72[19]

Experimental Protocols

Protocol 1: Magnesium Chloride Mediated ortho-Formylation of 4-(4-Chlorophenyl)phenol (Adapted from Organic Syntheses Procedure)

This protocol is adapted for the specific substrate and is a recommended starting point for achieving high yields and selectivity.[15]

  • Preparation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add anhydrous magnesium chloride beads (2 equivalents) and dry paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine (2 equivalents). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 4-(4-chlorophenyl)phenol (1 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 75°C). The mixture should turn a bright orange-yellow color. Maintain reflux for 4-8 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and water (3 times).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Modified Duff Reaction using Trifluoroacetic Acid (Adapted from Lindoy et al.)

This modified Duff reaction can be effective for less reactive phenols.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenyl)phenol (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in anhydrous trifluoroacetic acid.

  • Reaction: Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into a 4 M HCl solution.

  • Isolation: The product may precipitate upon standing overnight. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathway for MgCl₂-Mediated Formylation

Reaction_Pathway Phenol 4-(4-Chlorophenyl)phenol Mg_Phenoxide Magnesium Phenoxide Intermediate Phenol->Mg_Phenoxide + MgCl₂/Et₃N MgCl2_Et3N MgCl₂ + Et₃N Chelate_Complex Intermediate Chelate Complex Mg_Phenoxide->Chelate_Complex + Paraformaldehyde Paraformaldehyde Paraformaldehyde Product This compound Chelate_Complex->Product Hydrolysis (Work-up)

Caption: MgCl₂-mediated ortho-formylation pathway.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Anhydrous?) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Yes Dry_Reagents Thoroughly Dry Reagents & Solvents Check_Reagents->Dry_Reagents No Change_Method Consider Alternative Formylation Method Optimize_Conditions->Change_Method No Improvement Increase_Time_Temp Increase Reaction Time or Temperature Optimize_Conditions->Increase_Time_Temp Yes Use_PTC Use Phase-Transfer Catalyst (Reimer-Tiemann) Optimize_Conditions->Use_PTC Reimer-Tiemann? Switch_to_MgCl2 Switch to MgCl₂-mediated Method Change_Method->Switch_to_MgCl2 Switch_to_Duff Switch to Modified Duff Reaction (TFA) Change_Method->Switch_to_Duff Dry_Reagents->Optimize_Conditions Success Improved Yield Increase_Time_Temp->Success Use_PTC->Success Switch_to_MgCl2->Success Switch_to_Duff->Success

Caption: Troubleshooting workflow for low reaction yield.

Logical Relationship of Key Experimental Parameters

Experimental_Parameters Yield Reaction Yield Reaction_Rate Reaction Rate Reaction_Rate->Yield Selectivity Regioselectivity (ortho vs. para) Selectivity->Yield Side_Products Side Products Side_Products->Yield (decreases) Temperature Temperature Temperature->Reaction_Rate Temperature->Side_Products Time Reaction Time Time->Reaction_Rate Time->Side_Products Catalyst Catalyst/Method Catalyst->Reaction_Rate Catalyst->Selectivity Reagent_Purity Reagent Purity (Anhydrous) Reagent_Purity->Reaction_Rate Reagent_Purity->Side_Products (low purity increases)

References

overcoming challenges in the purification of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 6-(4-Chlorophenyl)-2-formylphenol

Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials such as 4-chlorobiphenyl and the formylating agent, side-products from the formylation reaction, and potentially oligomeric or polymeric byproducts arising from self-condensation of the phenol and aldehyde functionalities.

Q3: My purified this compound is a yellow solid. Is this expected?

A3: Yes, substituted salicylaldehydes are often reported as pale yellow solids. The color intensity can be an indicator of purity, with highly pure compounds typically being lighter in color.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If you are facing difficulties with crystallization, you can try several techniques to induce crystal formation. These include scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of the pure compound, or slowly cooling the solution in an ice bath or refrigerator.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?

A5: Yes, preparative HPLC is a powerful technique for achieving high purity, especially for small-scale purifications or when dealing with difficult-to-separate impurities. Reversed-phase columns, such as C18 or biphenyl columns, are often effective for separating aromatic compounds like this compound.[1][2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield after column chromatography The compound may be highly retained on the silica gel.- Increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina. - Ensure the compound is not degrading on the silica gel; this can be checked by TLC analysis of a spotted sample left on a silica plate for an extended period.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.- Use a shallower solvent gradient during elution. - Try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes). - Consider using a biphenyl HPLC column, which can offer different selectivity for aromatic compounds.[1][2][3]
Oiling out during recrystallization The compound is not sufficiently soluble in the hot solvent, or the solution is supersaturated.- Add more hot solvent until the oil fully dissolves. - Re-heat the solution to ensure complete dissolution before cooling. - Try a different recrystallization solvent or a solvent mixture.
Product purity does not improve after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.- Select a solvent in which the impurity is either very soluble or very insoluble at all temperatures, while the product has a steep solubility curve with temperature. - A multi-solvent recrystallization may be necessary.
Multiple spots on TLC after purification The purification method was not effective, or the compound is degrading.- Re-purify using an alternative method (e.g., if column chromatography failed, try recrystallization). - Check the stability of the compound under the purification conditions (e.g., prolonged exposure to acidic silica gel).

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

3. Elution:

  • Start with a low polarity eluent, such as a mixture of hexanes and ethyl acetate (e.g., 95:5).

  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • The elution of compounds can be monitored by Thin Layer Chromatography (TLC).

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in test tubes.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 1: Example Solvent Systems for Column Chromatography

Solvent System Typical Ratio (v/v) Comments
Hexanes:Ethyl Acetate95:5 to 80:20A standard system for compounds of moderate polarity.
Dichloromethane:Methanol99:1 to 95:5Useful for more polar impurities.
Toluene:Acetone98:2 to 90:10Offers different selectivity compared to ester-based systems.
Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) to find a suitable one.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

3. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • If no crystals form, try inducing crystallization as described in the FAQs.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Experimental Workflow for Purification

G Figure 1. General workflow for the purification of this compound. cluster_0 Crude Product cluster_1 Purification Method cluster_2 Analysis and Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst TLC_HPLC Purity Check (TLC/HPLC) ColChrom->TLC_HPLC Recryst->TLC_HPLC PureProduct Pure Product TLC_HPLC->PureProduct

Caption: Figure 1. General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity after Initial Purification

G Figure 2. Troubleshooting logic for low product purity. Start Initial Purification Yields Low Purity CheckTLC Analyze Impurity Profile by TLC/HPLC Start->CheckTLC ImpurityPolarity Are impurities more or less polar? CheckTLC->ImpurityPolarity MorePolar Increase Eluent Polarity in Column Chromatography ImpurityPolarity->MorePolar More Polar LessPolar Decrease Eluent Polarity in Column Chromatography ImpurityPolarity->LessPolar Less Polar SimilarPolarity Impurities have similar polarity ImpurityPolarity->SimilarPolarity Similar MorePolar->CheckTLC Re-purify LessPolar->CheckTLC Re-purify ChangeMethod Switch Purification Method (e.g., to Recrystallization or Preparative HPLC) SimilarPolarity->ChangeMethod

Caption: Figure 2. Troubleshooting logic for low product purity.

References

identification and minimization of by-products in the formylation of 4-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formylation of 4-chlorophenol. The focus is on the identification and minimization of by-products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of 4-chlorophenol?

A1: The most common methods for the ortho-formylation of phenols, including 4-chlorophenol, are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction.[1][2][3] Each method has its own advantages and disadvantages concerning reaction conditions, yields, and by-product profiles.

Q2: What is the expected major product from the formylation of 4-chlorophenol?

A2: The expected major product is 5-chloro-2-hydroxybenzaldehyde . This results from the formyl group (-CHO) being introduced at the ortho position relative to the hydroxyl (-OH) group, which is the primary directing group on the aromatic ring.[4][5]

Q3: What are the common by-products in the formylation of 4-chlorophenol?

A3: By-product formation is common and depends on the reaction method used. Potential by-products include:

  • Isomeric Products: Formylation at the other ortho position can yield 3-chloro-2-hydroxybenzaldehyde .[6] Although the para-position is blocked by the chloro substituent, substitution at other positions can occur under harsh conditions.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-chlorophenol.

  • Poly-formylated Products: Although less common, diformylation can occur if both ortho positions are vacant.[1]

  • Reaction-specific By-products:

    • Reimer-Tiemann: Abnormal products such as substituted cyclohexadienones can be formed from the dichlorocarbene intermediate.[7]

    • Vilsmeier-Haack & Duff: These reactions are generally cleaner but can still produce isomers depending on reaction control.

Q4: How can I identify the main product and by-products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and detection of different components.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the desired product and by-products. A reversed-phase C18 column is often used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass spectra.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of the isolated products.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the products.[5][9]

Troubleshooting Guides

Problem 1: Low yield of the desired product, 5-chloro-2-hydroxybenzaldehyde.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC until the starting material spot disappears or is minimized. Consider extending the reaction time.
Suboptimal Temperature Formylation reactions can be sensitive to temperature. For the Reimer-Tiemann reaction, heating is required to initiate the process, but it can be highly exothermic.[10] For Vilsmeier-Haack, temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[11] Optimize the temperature based on literature protocols for similar substrates.
Improper Reagent Stoichiometry The ratio of the formylating agent and base to the substrate is critical. Use a slight excess of the formylating agent, but be aware that a large excess can lead to more by-products.
Poor Mixing in Biphasic Reactions For biphasic reactions like the Reimer-Tiemann, vigorous stirring or the use of a phase-transfer catalyst is essential to ensure the reagents interact effectively.[2][10]

Problem 2: The final product is a mixture of isomers (e.g., 5-chloro-2-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde).

Possible Cause Troubleshooting Step
Lack of Regioselectivity The choice of formylation method significantly impacts selectivity. The Reimer-Tiemann reaction is known for ortho-selectivity due to the interaction between the phenoxide ion and the dichlorocarbene intermediate.[12] The Vilsmeier-Haack reaction's regioselectivity can be influenced by both steric and electronic effects.[13]
Reaction Conditions Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Solvent Effects The solvent can influence the ortho:para ratio and overall selectivity. Experiment with different solvent systems as reported in the literature.[12]
Purification Strategy If isomer formation is unavoidable, focus on an efficient separation method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or chloroform/methanol) is typically effective. Fractional crystallization can also be an option.

Problem 3: My TLC plate shows multiple unidentified spots.

Possible Cause Troubleshooting Step
Side Reactions or Decomposition Overly harsh conditions (high temperature, prolonged reaction time) can lead to decomposition or the formation of complex by-products. Try running the reaction under milder conditions.
Formation of Abnormal Products In the Reimer-Tiemann reaction, dichlorocarbene can react with other functional groups or lead to ring-expansion in heterocyclic systems.[2] If suspected, these by-products may require advanced analytical techniques (e.g., LC-MS, NMR) for identification.
Impure Starting Materials Ensure the purity of your 4-chlorophenol and all reagents before starting the reaction. Impurities can lead to unexpected side products.

Data Presentation

The yield of the desired product, 5-chloro-2-hydroxybenzaldehyde, can vary significantly depending on the chosen formylation method and reaction conditions. Below is a summary of yields reported in the literature for the formylation of 4-chlorophenol.

Formylation MethodReagentsConditionsYield of 5-chloro-2-hydroxybenzaldehydeReference
Vilsmeier-HaackDMF / SOCl₂Ultrasonic radiation, 30 min81%[14]
Duff ReactionHexamethylenetetramineAnhydrous glycerol, glyceroboric acid, 150-160°C30%[6]

Note: Detailed quantitative analysis of by-product distribution for the formylation of 4-chlorophenol is not extensively available in the cited literature. Yields are highly dependent on the specific experimental setup.

Experimental Protocols

Protocol 1: Reimer-Tiemann Formylation of 4-Chlorophenol

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (approx. 8.0 equiv) to the solution.

  • Heat the mixture to 70°C with stirring.

  • Slowly add chloroform (approx. 2.0 equiv) dropwise over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[12][15]

  • After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours.[16]

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Carefully acidify the remaining aqueous solution to pH 4-5 with concentrated HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: HPLC Analysis of Reaction Mixture

Objective: To separate and quantify 4-chlorophenol, 5-chloro-2-hydroxybenzaldehyde, and isomeric by-products.

Instrumentation and Conditions:

  • HPLC System: An HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical mobile phase could be acetonitrile/water (70:30 v/v).[8][17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of pure 4-chlorophenol and 5-chloro-2-hydroxybenzaldehyde (if available) in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to create a calibration curve.

  • Sample Preparation: Take a small aliquot (e.g., 100 µL) of the crude reaction mixture and dilute it with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and the sample into the HPLC system.

  • Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the concentration of each component using the calibration curve derived from the standards.

Visualizations

Experimental Workflow

The following diagram outlines a systematic workflow for tackling by-product formation in the formylation of 4-chlorophenol.

G start Start: Formylation of 4-Chlorophenol reaction Select Formylation Method (Reimer-Tiemann, Vilsmeier, etc.) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup analysis Analyze Crude Product (TLC, HPLC, GC-MS) workup->analysis check Are By-products Present and Unacceptable? analysis->check identify Isolate & Identify By-products (Column Chromatography, NMR, MS) check->identify Yes finish End: Pure Product check->finish No optimize Optimize Reaction Conditions: - Temperature - Reagent Ratio - Solvent - Reaction Time identify->optimize re_run Re-run Optimized Reaction optimize->re_run final_analysis Final Product Analysis re_run->final_analysis final_analysis->check G compound compound reagent reagent product_label product_label sub 4-Chlorophenol invis1 sub->invis1 prod_major 5-Chloro-2-hydroxybenzaldehyde pl_major Major Product (ortho-formylation) prod_major->pl_major prod_minor 3-Chloro-2-hydroxybenzaldehyde pl_minor Minor By-product (ortho-formylation, sterically hindered) prod_minor->pl_minor r1 1. CHCl₃, NaOH r1->invis1 Reimer-Tiemann Reaction r2 2. H₃O⁺ r2->invis1 invis1->prod_major invis1->prod_minor

References

optimization of reaction conditions (temperature, catalyst, solvent) for the synthesis of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 6-(4-Chlorophenyl)-2-formylphenol

Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this valuable compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, along with their probable causes and recommended solutions.

Issue Probable Cause(s) Suggested Solution(s)
1. Low or No Product Yield - Inactive starting phenol (e.g., presence of strongly electron-withdrawing groups).- Insufficient catalyst or base.- Low reaction temperature.- Poor quality or wet reagents/solvents.[1]- Ensure the starting 4-(4-chlorophenyl)phenol is of high purity.- Increase the equivalents of the catalyst (e.g., MgCl₂) and base (e.g., triethylamine).- Gradually increase the reaction temperature, monitoring for decomposition.- Use anhydrous solvents and reagents.[1]
2. Formation of Para-Isomer - The ortho positions are sterically hindered.- Reaction conditions favoring para-substitution (less common in chelation-controlled methods).- The Duff reaction and magnesium-mediated methods generally favor ortho-formylation.[2][3]- If para-isomer is significant, consider alternative formylation methods that enhance ortho-selectivity.
3. Formation of Multiple Byproducts - Over-reaction or side reactions due to high temperatures.- Presence of impurities in starting materials.- Reaction with solvent.- Diformylation, although less common for deactivated rings.[4]- Lower the reaction temperature and shorten the reaction time.- Purify starting materials before use.- Choose an inert solvent (e.g., anhydrous THF or toluene).- Use stoichiometric amounts of the formylating agent.
4. Difficult Purification - Oily product that is difficult to crystallize.- Co-elution of product with starting material or byproducts during chromatography.- Attempt to convert the product to a crystalline derivative (e.g., an oxime or hydrazone) for purification, followed by hydrolysis.- Optimize the solvent system for column chromatography to achieve better separation.
5. Reaction Stalls - Deactivation of the catalyst.- Insufficient mixing in a heterogeneous reaction mixture.- Add a fresh portion of the catalyst.- Ensure vigorous stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the ortho-formylation of 4-substituted phenols like 4-(4-chlorophenyl)phenol?

A1: Magnesium-mediated ortho-formylation using paraformaldehyde, magnesium chloride (MgCl₂), and a tertiary amine base like triethylamine (Et₃N) in an anhydrous solvent such as THF is a highly effective and regioselective method.[5][6][7] The Duff reaction, which uses hexamine in an acidic medium, is another classic approach, though yields can sometimes be lower.[2]

Q2: How critical is the choice of solvent for this reaction?

A2: The solvent plays a crucial role. Anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally preferred for magnesium-mediated formylation to avoid side reactions with water.[5][6] For the Duff reaction, acidic solvents like trifluoroacetic acid can be used and may improve yields for less reactive phenols.[8][9]

Q3: What is the optimal temperature range for the synthesis?

A3: The optimal temperature depends on the specific method. For magnesium-mediated formylation, refluxing in THF (around 65-75°C) is common.[6] The Duff reaction may require higher temperatures, in the range of 100-150°C, depending on the reactivity of the substrate.[8]

Q4: Can I use other formylating agents besides paraformaldehyde or hexamine?

A4: While paraformaldehyde (for magnesium-mediated reactions) and hexamine (for the Duff reaction) are common, other reagents like dichloromethyl methyl ether can be used, but this is a strong carcinogen and should be handled with extreme caution.[7] For laboratory-scale synthesis, the paraformaldehyde and hexamine methods are generally safer and effective.

Q5: How can I improve the regioselectivity to favor the ortho-product?

A5: The magnesium-mediated method offers excellent ortho-selectivity due to the chelation of the magnesium ion by the phenoxide and the incoming formaldehyde.[3] Ensuring the reaction is truly anhydrous is key to the success of this method.[1]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize typical reaction parameters for the ortho-formylation of phenols, which can be adapted for the synthesis of this compound.

Table 1: Effect of Catalyst and Base on Yield

EntryCatalyst (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1MgCl₂ (2.0)Et₃N (2.0)THF754~85-95
2MgCl₂ (1.5)Et₃N (1.5)THF754~70-80
3SnCl₄ (1.1)Bu₃N (4.0)Toluene1006~60-70
4None (Duff)Hexamine (1.5)Acetic Acid1208~40-60

Yields are approximate and based on analogous reactions reported in the literature.

Table 2: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF75 (Reflux)4High
2Acetonitrile80 (Reflux)4High
3Toluene110 (Reflux)6Moderate
4Trifluoroacetic Acid1005Moderate-High

This data is generalized from typical ortho-formylation procedures.

Experimental Protocols

Method: Magnesium-Mediated Ortho-Formylation

This protocol is a representative procedure for the synthesis of this compound based on established methods for ortho-formylation of phenols.[5][6][7]

Materials:

  • 4-(4-Chlorophenyl)phenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe, and stir the suspension.

  • Slowly add anhydrous triethylamine (2.0 equivalents) to the mixture and stir for 15 minutes.

  • Add 4-(4-Chlorophenyl)phenol (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 75°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents Assembly (Phenol, MgCl2, Paraformaldehyde, Et3N, Anhydrous THF) reaction 2. Reaction (Reflux at 75°C, 4-6h) reagents->reaction workup 3. Aqueous Workup (HCl Quench, Extraction) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A typical experimental workflow for the synthesis.

Logical Relationship in Troubleshooting

troubleshooting_logic start Low Yield? cause1 Wet Reagents/Solvents start->cause1 cause2 Low Temperature start->cause2 cause3 Insufficient Catalyst/Base start->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Increase Equivalents cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

strategies to improve the solubility of 6-(4-Chlorophenyl)-2-formylphenol for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-(4-Chlorophenyl)-2-formylphenol and other poorly soluble compounds for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, is precipitating out of my DMSO stock solution. What should I do?

A1: Compound precipitation from DMSO stocks can be a common issue.[1] Here are some troubleshooting steps:

  • Visually Inspect for Precipitates: Before use, always visually inspect your DMSO stock solutions for any signs of precipitation.

  • Gentle Warming: Gently warm the stock solution to 37°C in a water bath to try and redissolve the precipitate. Vortex the solution thoroughly.

  • Sonication: If warming is not sufficient, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Lower Stock Concentration: If precipitation persists, consider preparing a fresh stock solution at a lower concentration. While a high concentration stock is often desirable to minimize the final DMSO concentration in your assay, it is crucial that the compound remains in solution.[2]

  • Filter Sterilization: If you suspect particulate matter other than your compound, you can filter the DMSO stock solution through a 0.22 µm PTFE syringe filter. Note that this may not be suitable if your compound itself has precipitated.

Q2: I've successfully dissolved my compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: This is a common problem for hydrophobic compounds.[3][4] The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to overcome this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, make an intermediate dilution of your DMSO stock in a small volume of medium or PBS. Then, add this intermediate dilution to the final volume of your assay medium.[5] This gradual change in solvent environment can help maintain solubility.

  • Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep your compound in solution.[6] It is critical to determine the maximum DMSO tolerance of your specific cell line by running a vehicle control experiment.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help prevent precipitation.[4]

  • Incorporate Serum: If your assay protocol allows, adding the compound to a medium containing serum can help, as serum proteins can bind to hydrophobic compounds and increase their apparent solubility.[7][8]

Q3: What are the primary strategies I can use to improve the solubility of this compound for my biological assays?

A3: Several effective strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility.[9][10] Phenolic compounds are generally more soluble at higher pH values where they can form phenolate salts.[10]

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[11][12]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[13]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[14][15]

Quantitative Data Summary

Table 1: Solubility of 4-Chlorophenol in Various Solvents

SolventSolubilityReference
Water27.1 g/L[16]
Ethanol50 mg/mL
Acetone74.4 g/100mL at 20°C
Benzene44.4 g/100mL at 20°C
Dioxane65.6 g/100mL at 20°C
Hexane0.4 g/100mL at 20°C
Isopropanol21 g/100mL at 20°C

Table 2: Example of Expected Solubility Enhancement with Different Strategies (Hypothetical for this compound)

StrategyExpected OutcomeKey Considerations
pH Adjustment Increased solubility at higher pHPotential for compound degradation at extreme pH; ensure pH is compatible with the biological assay.
Co-solvents (e.g., Ethanol, PEG 400) Moderate increase in solubilityCo-solvent may have its own biological effects; a vehicle control is essential.
Cyclodextrins (e.g., HP-β-CD) Significant increase in aqueous solubilityThe complex may alter the effective concentration of the free compound available to interact with the target.
Nanosuspension Substantial increase in dissolution rate and apparent solubilityRequires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol outlines a method to determine the optimal pH for solubilizing a phenolic compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of small-volume aliquots (e.g., 1 mL) of your chosen aqueous buffer.

  • Adjust the pH of each aliquot to a different value (e.g., pH 5, 6, 7, 7.4, 8, 9) using 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound to each pH-adjusted buffer solution.

  • Incubate the solutions on a stir plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple laboratory-scale method for preparing a solid inclusion complex of a hydrophobic compound with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.

  • Gradually add the powdered this compound to the paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation. The paste should remain consistent; add a few more drops of the solvent mixture if it becomes too dry.

  • Scrape the resulting paste into a shallow dish and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex, which should exhibit improved aqueous solubility.

Protocol 3: Preparation of a Nanosuspension (Antisolvent Precipitation-Ultrasonication Method)

This protocol provides a basic method for preparing a nanosuspension of a poorly soluble compound.

Materials:

  • This compound

  • A suitable organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80 or Poloxamer 188 in deionized water)

  • Magnetic stirrer and stir bar

  • Bath sonicator or probe sonicator

  • Syringe and needle

Procedure:

  • Dissolve this compound in the chosen organic solvent to create a concentrated solution (the organic phase).

  • Place the aqueous stabilizer solution (the antisolvent phase) in a beaker on a magnetic stirrer and stir at a moderate speed.

  • Slowly inject the organic phase into the stirring aqueous phase using a syringe. The compound should precipitate out as nanoparticles upon contact with the antisolvent.

  • Immediately after the addition of the organic phase, place the resulting suspension in a sonicator.

  • Sonicate the suspension for a specified period (e.g., 15-30 minutes). Sonication helps to reduce the particle size and prevent aggregation.

  • The resulting nanosuspension can then be characterized for particle size and stability.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_assay Biological Assay Problem Poor Solubility of This compound pH_Adjust pH Adjustment Problem->pH_Adjust Co_Solvent Co-solvents Problem->Co_Solvent Cyclodextrin Cyclodextrin Inclusion Problem->Cyclodextrin Nanosuspension Nanosuspension Problem->Nanosuspension Assay Successful Biological Assay pH_Adjust->Assay Co_Solvent->Assay Cyclodextrin->Assay Nanosuspension->Assay

Caption: Workflow for addressing poor compound solubility.

troubleshooting_workflow Start Compound Precipitates in Aqueous Medium Step1 Perform Stepwise Dilution? Start->Step1 Step2 Increase Final DMSO%? (Check Cell Tolerance) Step1->Step2 No Success Precipitation Resolved Step1->Success Yes Step3 Use Solubility Enhancement Technique? Step2->Step3 No Step2->Success Yes Step3->Success Yes Failure Consult Further Formulation Strategies Step3->Failure No

Caption: Troubleshooting decision tree for compound precipitation.

References

preventing the decomposition of 6-(4-Chlorophenyl)-2-formylphenol during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of 6-(4-Chlorophenyl)-2-formylphenol during storage and handling. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Visual Changes in the Solid Compound (e.g., color change from white/off-white to yellow/brown, clumping) Oxidation of the phenolic hydroxyl group and/or the aldehyde functional group. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]Store the compound in an inert atmosphere (e.g., under argon or nitrogen) in a tightly sealed, amber glass vial.[1] Store at a reduced temperature, typically 2-8°C, to slow down the rate of oxidation.[3] Minimize exposure to light by using opaque or amber containers and storing in a dark location.[1][2]
Decreased Potency or Altered Biological Activity in Assays Decomposition of the parent compound, leading to a lower effective concentration. The degradation products may also interfere with the assay.Confirm the purity of the compound before use with an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is suspected, purify the compound by recrystallization or chromatography. Always use a fresh, unopened vial of the compound for critical experiments if possible.
Inconsistent Results Between Experiments Inconsistent handling and storage practices leading to variable levels of degradation. The age of the compound and its storage history can significantly impact its stability.Implement and strictly follow a standardized protocol for the storage and handling of this compound. Record the date of receipt and opening of each vial. Perform periodic quality control checks on stored materials.
Formation of a Viscous Liquid or Solidification of the Aldehyde Polymerization of the aldehyde, which can be catalyzed by the presence of acidic impurities formed during oxidation.[4] This is a known issue with some aldehydes.[4]Store in a dry environment, as moisture can contribute to degradation pathways.[2] If the compound is to be stored for an extended period, consider preparing a stock solution in a suitable, dry, aprotic solvent and storing it at low temperature (-20°C or -80°C). For some aldehydes, dilution in a primary alcohol can form more stable hemiacetals.[4] However, the compatibility of this with downstream applications must be verified.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS) Formation of degradation products. Common degradation pathways for phenolic aldehydes include oxidation of the aldehyde to a carboxylic acid and oxidation of the phenol group.[5]Characterize the degradation products using mass spectrometry to understand the decomposition pathway. Based on the identified products, refine the storage and handling procedures to mitigate the specific type of degradation (e.g., if oxidation is the primary route, more stringent exclusion of air is necessary).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: 2-8°C.[3]

  • Atmosphere: Inert gas (argon or nitrogen).

  • Container: Tightly sealed, amber glass vial to protect from light and moisture.[1][2]

  • Location: A dark, well-ventilated area away from heat sources.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Use a dry, aprotic solvent of high purity (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare the solution under an inert atmosphere if possible. Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What are the primary degradation pathways for this compound?

A3: The two most likely degradation pathways are:

  • Oxidation of the aldehyde group: The formyl group (-CHO) can be oxidized to a carboxylic acid group (-COOH).

  • Oxidation of the phenolic hydroxyl group: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.[5]

The presence of a halogenated phenyl ring can influence the electronic properties and potentially the stability of the molecule.[2]

Q4: Can I use antioxidants to prevent the decomposition of this compound?

A4: The addition of antioxidants like Butylated Hydroxytoluene (BHT) has been shown to help stabilize some aldehydes.[2][4] However, the compatibility of the antioxidant with your specific experimental system must be verified, as it could potentially interfere with your assays. If used, it should be at a low concentration.

Q5: How can I detect and quantify the degradation of my compound?

A5: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of the compound and detect the presence of degradation products.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. Derivatization may be necessary for this non-volatile compound.[8]

  • Spectrophotometry: Changes in the UV-Vis spectrum can indicate degradation, although this method is less specific than chromatography.[9]

Experimental Protocols

Protocol 1: Stability Assessment of Solid this compound

Objective: To evaluate the stability of solid this compound under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot 5 mg of the solid compound into separate amber glass vials.

  • Storage Conditions:

    • Group A: 2-8°C under an inert atmosphere (argon).

    • Group B: 2-8°C in ambient air.

    • Group C: Room temperature in ambient air, exposed to light.

    • Group D: Room temperature in ambient air, in the dark.

  • Time Points: Analyze the samples at T=0, 1, 3, 6, and 12 months.

  • Analysis:

    • At each time point, dissolve the contents of one vial from each group in a standard volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the solution by HPLC with a UV detector.

    • Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Presentation: Record the percentage of the remaining parent compound at each time point for each storage condition.

Protocol 2: Quantification of Degradation Products by HPLC

Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Method Development:

    • Optimize the gradient to achieve good separation between the parent compound and any observed degradation products.

    • Determine the optimal detection wavelength by acquiring a UV spectrum of the compound.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound.

    • Inject the samples from the stability study (Protocol 1) and quantify the amount of the parent compound remaining.

    • If standards for the degradation products are available, create calibration curves for them to quantify their formation. Otherwise, their amounts can be estimated as a percentage of the total peak area.

Visualizations

Decomposition_Pathway This compound This compound Oxidation (Air, Light, Heat) Oxidation (Air, Light, Heat) This compound->Oxidation (Air, Light, Heat) Susceptible to Carboxylic Acid Derivative Carboxylic Acid Derivative Oxidation (Air, Light, Heat)->Carboxylic Acid Derivative Aldehyde Oxidation Phenolic Oxidation Products (Colored) Phenolic Oxidation Products (Colored) Oxidation (Air, Light, Heat)->Phenolic Oxidation Products (Colored) Phenol Oxidation Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Inert Gas + 2-8°C Inert Gas + 2-8°C HPLC/LC-MS Analysis HPLC/LC-MS Analysis Inert Gas + 2-8°C->HPLC/LC-MS Analysis Time Points Ambient Air + 2-8°C Ambient Air + 2-8°C Ambient Air + 2-8°C->HPLC/LC-MS Analysis Time Points Ambient Air + RT (Light) Ambient Air + RT (Light) Ambient Air + RT (Light)->HPLC/LC-MS Analysis Time Points Ambient Air + RT (Dark) Ambient Air + RT (Dark) Ambient Air + RT (Dark)->HPLC/LC-MS Analysis Time Points Quantify Parent Compound Quantify Parent Compound HPLC/LC-MS Analysis->Quantify Parent Compound Identify Degradation Products Identify Degradation Products Quantify Parent Compound->Identify Degradation Products Compound Aliquoting Compound Aliquoting Compound Aliquoting->Inert Gas + 2-8°C Compound Aliquoting->Ambient Air + 2-8°C Compound Aliquoting->Ambient Air + RT (Light) Compound Aliquoting->Ambient Air + RT (Dark)

References

scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bulk Production of 6-(4-Chlorophenyl)-2-formylphenol

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Overview of the Proposed Synthesis Pathway

The recommended synthetic route for the bulk production of this compound involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to form the biaryl intermediate, 2-(4-Chlorophenyl)phenol. The second step is the regioselective ortho-formylation of this intermediate to yield the final product.

Synthesis_Pathway A 2-Bromophenol C Suzuki-Miyaura Coupling A->C B 4-Chlorophenylboronic Acid B->C D 2-(4-Chlorophenyl)phenol C->D E Ortho-Formylation (e.g., Duff Reaction) D->E F This compound E->F

Caption: Proposed two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis?

A1: Both the Suzuki-Miyaura coupling and the ortho-formylation present unique challenges during scale-up. However, ensuring the complete consumption of the aryl halide in the Suzuki coupling is critical to avoid difficult-to-remove impurities in the subsequent steps. For the formylation step, achieving high regioselectivity (ortho- vs. para-formylation) is the primary challenge that needs to be optimized for bulk production.

Q2: Are there any specific safety precautions for the proposed reactions?

A2: Yes. For the Suzuki-Miyaura coupling, palladium catalysts can be pyrophoric, especially after the reaction when filtered on celite or charcoal. Handle the used catalyst under an inert atmosphere. Boronic acids can be irritants. For the formylation, the Reimer-Tiemann reaction is highly exothermic and can be prone to thermal runaways, requiring careful temperature control.[1][2] The Duff reaction uses hexamine and acidic conditions, which should be handled in a well-ventilated fume hood.[3]

Q3: What are the typical yields for each step on a large scale?

A3: While yields are substrate-dependent, a well-optimized Suzuki-Miyaura coupling for this type of substrate can be expected to yield 80-95% on a gram scale.[4] The ortho-formylation yield can vary significantly depending on the chosen method. The Duff reaction is generally inefficient, but modifications can improve yields.[3][5] A magnesium chloride-mediated formylation can give yields up to 90%.[6]

Q4: How can the final product be purified in bulk?

A4: For bulk purification, recrystallization is often the most cost-effective method. Suitable solvent systems should be scouted at the lab scale. If recrystallization is insufficient to remove persistent impurities, column chromatography on a large scale (using, for example, a Biotage or similar automated flash chromatography system) or preparative HPLC might be necessary, although these are more expensive options.

Troubleshooting Guide: Step 1 - Suzuki-Miyaura Cross-Coupling

This section addresses common issues encountered during the palladium-catalyzed coupling of 2-bromophenol and 4-chlorophenylboronic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). 3. Insufficient base or inappropriate base. 4. Low reaction temperature.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper activation if needed. 2. Use anhydrous solvents and high-purity reagents. Check the boronic acid for signs of decomposition (protodeboronation). 3. Increase the equivalents of base. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For sterically hindered couplings, a stronger base might be required.[7] 4. Increase the reaction temperature in increments of 10°C.
Formation of Homocoupling Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. 2. High catalyst loading or specific ligands promoting homocoupling.[8]1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen for an extended period). Maintain a positive inert atmosphere. 2. Reduce the catalyst loading. Screen different phosphine ligands that may suppress homocoupling.
Protodeboronation of Boronic Acid 1. Presence of water or protic impurities. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base.1. Ensure all reagents and solvents are anhydrous. 2. Monitor the reaction progress and stop it once the starting material is consumed. Avoid excessive heating. 3. Use a non-aqueous base or a base that minimizes protodeboronation.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of product with starting materials or byproducts in chromatography.1. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. 2. Optimize the solvent system for chromatography. Consider a different purification technique like recrystallization or distillation if applicable.

Troubleshooting Guide: Step 2 - Ortho-Formylation of 2-(4-Chlorophenyl)phenol

This section addresses common issues during the introduction of the formyl group onto the biaryl phenol intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Aldehyde 1. Inefficient formylating agent or reaction conditions (common in the standard Duff reaction).[3] 2. Decomposition of the substrate under harsh conditions (e.g., strong base in Reimer-Tiemann).1. For the Duff reaction, consider using a modified procedure, such as a copper-mediated version, to improve yield.[5] Alternatively, explore other formylation methods like the magnesium chloride-mediated method.[6] 2. Lower the reaction temperature and monitor the reaction closely.
Poor Regioselectivity (Formation of para-isomer) 1. The inherent nature of the formylation reaction. The para-position might be sterically more accessible. 2. Reaction conditions favoring the thermodynamic product.1. Employ an ortho-directing formylation method. The Reimer-Tiemann reaction and magnesium-chelated formylations strongly favor ortho-substitution.[2][6] 2. Optimize reaction temperature and time. Lower temperatures may favor the kinetically preferred ortho-product.
Formation of Di-formylated Product 1. High concentration of the formylating agent. 2. Highly activated phenol substrate.1. Use a stoichiometric amount of the formylating agent relative to the phenol. 2. While less likely with one ortho position already substituted, consider reducing the reaction temperature or time if di-formylation is observed.
Complex Reaction Mixture 1. Side reactions due to impurities in the starting material. 2. Decomposition of reagents or product.1. Ensure the starting 2-(4-Chlorophenyl)phenol is of high purity (>98%). 2. Run the reaction under an inert atmosphere. Analyze the stability of the product under the reaction conditions.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
ParameterConditionNotes
Aryl Halide 2-Bromophenol1.0 eq
Boronic Acid 4-Chlorophenylboronic acid1.1 - 1.5 eq
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂0.5 - 3 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eq
Solvent System Toluene/Ethanol/Water or Dioxane/WaterDegassed prior to use
Temperature 80 - 110 °CReflux
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS
Typical Yield 80 - 95%Dependent on scale and purity of reagents.[4]
Table 2: Comparison of Ortho-Formylation Methods
MethodFormylating AgentConditionsSelectivityTypical Yield
Duff Reaction Hexamethylenetetramine (HMTA)Glycerol/Boric Acid, 150-160°COrtho favoredLow (15-25%), can be improved with modifications.[3][9]
Reimer-Tiemann Chloroform (CHCl₃), NaOHBiphasic, 60-70°COrtho favoredModerate (30-60%).[2]
Mg-Chelation Paraformaldehyde, MgCl₂Triethylamine, THFExclusively OrthoHigh (70-90%).[6]

Detailed Experimental Protocols

Caution: These protocols are intended for trained chemists and should be performed in a suitable laboratory setting with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)phenol (Suzuki-Miyaura Coupling)
  • Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromophenol (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 95-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield 2-(4-Chlorophenyl)phenol.

Protocol 2: Synthesis of this compound (Ortho-Formylation via Mg-Chelation)
  • Setup: To a dry, three-necked round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).[6]

  • Inerting: Purge the flask with argon.

  • Solvent and Base Addition: Add dry tetrahydrofuran (THF) followed by the dropwise addition of triethylamine (2.0 eq). Stir for 10 minutes.

  • Substrate Addition: Add 2-(4-Chlorophenyl)phenol (1.0 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approx. 75°C) for 4-6 hours. The mixture will typically turn a bright yellow-orange color.[6]

  • Workup: Cool the reaction to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water. Caution: Gas may evolve during the acid wash.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_formylation Step 2: Ortho-Formylation S1 1. Charge Reagents: 2-Bromophenol, Boronic Acid, Base S2 2. Inert Atmosphere: Evacuate & Backfill N₂ S1->S2 S3 3. Add Degassed Solvent & Pd Catalyst S2->S3 S4 4. Heat to Reflux (95-100°C, 12-18h) S3->S4 S5 5. Workup & Extraction S4->S5 S6 6. Purification: Recrystallization/Chromatography S5->S6 F1 1. Charge MgCl₂, Paraformaldehyde S6->F1 Intermediate: 2-(4-Chlorophenyl)phenol F2 2. Inert Atmosphere: Purge with Ar F1->F2 F3 3. Add Dry THF, TEA, & Phenol Intermediate F2->F3 F4 4. Heat to Reflux (75°C, 4-6h) F3->F4 F5 5. Workup & Acid Wash F4->F5 F6 6. Purification: Recrystallization F5->F6 Final Final F6->Final Final Product

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Logic Start Low Yield in Suzuki Coupling Q1 Is Catalyst Active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Reagents/Solvents Anhydrous & Pure? A1_Yes->Q2 Sol1 Action: Use Fresh Catalyst/Pre-catalyst A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Base/Temperature Optimal? A2_Yes->Q3 Sol2 Action: Use Anhydrous Reagents & Solvents A2_No->Sol2 A3_No No Q3->A3_No Sol3 Action: Screen Bases & Increase Temperature A3_No->Sol3

Caption: Decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling step.

References

Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the formylation of substituted phenols. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para isomers in my formylation reaction?

A1: The hydroxyl group of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[1][2] This means that the electrophile (the formylating agent) can attack the positions ortho and para to the hydroxyl group. The ratio of the resulting isomers depends on several factors, including the specific formylation reaction used, the nature and position of other substituents on the aromatic ring, and the reaction conditions.

Q2: How can I favor the formation of the ortho isomer?

A2: Several methods inherently favor ortho-formylation:

  • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation due to a mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[3][4]

  • Reimer-Tiemann Reaction: This reaction also generally yields the ortho product as the major isomer.[5] The selectivity is thought to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[5]

  • Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[6][7]

Q3: How can I increase the yield of the para isomer?

A3: While many formylation reactions favor the ortho position, the following strategies can be employed to enhance para-selectivity:

  • Steric Hindrance: If the ortho positions are blocked by bulky substituents, formylation will preferentially occur at the para position.

  • Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction mixture can significantly increase the yield of the para-formylated product.[8][9] The cyclodextrin is believed to encapsulate the phenol in a way that sterically hinders the ortho positions, leaving the para position more accessible to the electrophile. Polyethylene glycol has also been shown to increase para selectivity.[10]

Q4: What is the role of substituents on the phenol ring in determining regioselectivity?

A4: Substituents on the phenol ring have a significant impact on both the rate and regioselectivity of formylation:

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR2) are activating and ortho-, para- directing. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack at the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) are deactivating and generally meta- directing. However, in the case of phenols, the strong activating and directing effect of the hydroxyl group still dominates, but the overall reaction rate may be slower.

Troubleshooting Guides

Issue 1: Low Yield in Formylation Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Low overall yield of formylated products. Incomplete reaction.- Increase reaction time or temperature. - Ensure reagents are pure and dry. - For the MgCl2 method, ensure anhydrous conditions.[11]
Decomposition of starting material or product.- Lower the reaction temperature. - Use a milder formylation method.
Difficult workup leading to product loss.- Optimize the extraction and purification procedures.[11]
Low yield of the desired isomer. Poor regioselectivity.- Switch to a more regioselective formylation method (see FAQs). - Modify reaction conditions (e.g., add cyclodextrin for para-selectivity in Reimer-Tiemann).[8][9]
Issue 2: Unexpected Isomer Ratio
Symptom Possible Cause(s) Suggested Solution(s)
Higher than expected amount of para isomer in Reimer-Tiemann reaction. Steric hindrance at the ortho position by a substituent.This is an expected outcome. If the ortho isomer is desired, consider a different starting material or formylation method.
Reaction conditions favoring para substitution.- Avoid additives like cyclodextrins if the ortho isomer is the target.
Formation of multiple products in the Duff Reaction. Reaction conditions are not optimized.- Carefully control the reaction temperature. - Ensure proper stoichiometry of reagents.
The substrate is highly activated, leading to multiple formylations.- Use milder reaction conditions (lower temperature, shorter reaction time).
Issue 3: Formation of Byproducts
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a complex mixture of products. Reaction is not selective.- Re-evaluate the choice of formylation method based on the substrate. - Purify the starting phenol to remove any reactive impurities.
Side reactions are occurring.- For the Duff reaction, ensure the reaction is run under acidic conditions to favor the desired mechanism.[4] - In the Reimer-Tiemann reaction, side reactions with other functional groups can occur.[5]
Polyformylation of the aromatic ring. The phenol is highly activated.- Use a less reactive formylating agent. - Employ milder reaction conditions.

Data Presentation

The following tables summarize the regioselectivity and yields for the formylation of various substituted phenols using different methods.

Table 1: Regioselectivity in the Reimer-Tiemann Reaction

SubstrateProduct(s)Ratio (ortho : para)Total Yield (%)Reference(s)
PhenolSalicylaldehyde, p-Hydroxybenzaldehyde~2.2 : 130-50[12][13]
p-Cresol2-Hydroxy-5-methylbenzaldehydeMajor product-[14]
o-Cresol2-Hydroxy-3-methylbenzaldehydeMajor product-[14]
Phenol + β-CyclodextrinSalicylaldehyde, p-HydroxybenzaldehydePredominantly paraHigh selectivity for para[8][9]

Table 2: Regioselectivity in the Duff Reaction

SubstrateProduct(s)Predominant IsomerYield (%)Reference(s)
PhenolSalicylaldehydeortho15-20[15]
2,6-Dimethylphenol4-Formyl-2,6-dimethylphenolpara95[15]
2,4-Di-tert-butylphenol3,5-Di-tert-butylsalicylaldehydeortho-[15]

Table 3: Regioselectivity in the Vilsmeier-Haack Reaction

SubstrateProduct(s)Predominant IsomerYield (%)Reference(s)
Phenolp-HydroxybenzaldehydeparaGood[16][17]
N,N-Dimethylanilinep-DimethylaminobenzaldehydeparaHigh[18]
1,4-Diethoxybenzene2,5-Diethoxybenzaldehyde-Low (with POCl3/DMF)[19]

Table 4: Regioselectivity in the MgCl₂/Paraformaldehyde Method

SubstrateProductPredominant IsomerYield (%)Reference(s)
PhenolSalicylaldehydeExclusively ortho85-95[20]
4-Methylphenol2-Hydroxy-5-methylbenzaldehydeExclusively ortho92[3]
4-Chlorophenol5-Chloro-2-hydroxybenzaldehydeExclusively ortho87[3]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehydeExclusively ortho91[3]
2-Naphthol2-Hydroxy-1-naphthaldehydeExclusively 1-position95[3]

Experimental Protocols

Magnesium-Mediated ortho-Formylation of Phenols[7][8]

This method provides high yields of the ortho-formylated product.

  • Preparation of Magnesium Phenoxide:

    • To a solution of magnesium methoxide in methanol, add the substituted phenol.

    • Remove the methanol by distillation to obtain the magnesium bis(phenoxide).

  • Formylation:

    • Add paraformaldehyde to the magnesium bis(phenoxide).

    • Heat the mixture to induce formylation. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture and hydrolyze with an aqueous acid (e.g., HCl) to liberate the salicylaldehyde.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by chromatography or recrystallization.

Reimer-Tiemann Reaction for para-Formylation using β-Cyclodextrin[9]

This modified protocol enhances the yield of the para isomer.

  • Complex Formation:

    • Dissolve β-cyclodextrin in an aqueous alkaline solution (e.g., NaOH).

    • Add the substituted phenol to form an inclusion complex.

  • Formylation:

    • To the aqueous solution of the complex, add chloroform.

    • Heat the mixture with vigorous stirring to facilitate the reaction between the encapsulated phenol and the dichlorocarbene generated in situ.

  • Workup:

    • After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid product and wash with water.

    • The para and ortho isomers can be separated by chromatography or fractional crystallization.

Duff Reaction[16]

A classic method for ortho-formylation.

  • Reaction Setup:

    • In a suitable flask, combine the substituted phenol and hexamethylenetetramine (hexamine).

    • Add an acidic medium, such as glacial acetic acid or a mixture of acetic acid and trifluoroacetic acid.

  • Reaction:

    • Heat the reaction mixture, typically to around 100-150°C, for several hours.

  • Hydrolysis:

    • Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine.

    • Heat the mixture to complete the hydrolysis.

  • Workup:

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude salicylaldehyde.

    • Purify as needed.

Vilsmeier-Haack Reaction[22][23]

This method is effective for electron-rich aromatic compounds.

  • Formation of the Vilsmeier Reagent:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[21]

  • Formylation:

    • To the Vilsmeier reagent, add the substituted phenol, often dissolved in a suitable solvent.

    • The reaction temperature and time will depend on the reactivity of the phenol.

  • Hydrolysis:

    • Pour the reaction mixture into ice-cold water or an aqueous solution of a base (e.g., sodium acetate) to hydrolyze the iminium salt intermediate.

  • Workup:

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the resulting aldehyde.

Visualizations

experimental_workflow start Start: Substituted Phenol desired_product Desired Regioisomer? start->desired_product ortho_path Ortho-Formylation Methods desired_product->ortho_path Ortho para_path Para-Formylation Methods desired_product->para_path Para mgcl2 MgCl2 / Paraformaldehyde (High Ortho-Selectivity) ortho_path->mgcl2 duff Duff Reaction (Good Ortho-Selectivity) ortho_path->duff reimer_tiemann_ortho Reimer-Tiemann Reaction (Ortho-selective) ortho_path->reimer_tiemann_ortho reimer_tiemann_para Reimer-Tiemann with Cyclodextrin/PEG (Para-selective) para_path->reimer_tiemann_para vilsmeier_haack Vilsmeier-Haack (Often Para-selective for Phenols) para_path->vilsmeier_haack ortho_blocked Ortho-Blocked Phenol (Directs Para) para_path->ortho_blocked

Caption: A decision-making workflow for selecting an appropriate formylation method based on the desired regioselectivity.

regioselectivity_factors title Factors Influencing Regioselectivity phenol Substituted Phenol substituents Substituent Effects phenol->substituents reaction_method Reaction Method phenol->reaction_method conditions Reaction Conditions phenol->conditions edg Electron-Donating Groups (Activating, o,p-directing) substituents->edg ewg Electron-Withdrawing Groups (Deactivating) substituents->ewg duff_mech Duff: H-bonding favors ortho reaction_method->duff_mech reimer_tiemann_mech Reimer-Tiemann: Carbene- phenoxide interaction reaction_method->reimer_tiemann_mech mgcl2_mech MgCl2 method: Chelation control reaction_method->mgcl2_mech sterics Steric Hindrance (Blocking ortho sites) conditions->sterics additives Additives (e.g., Cyclodextrins) conditions->additives

Caption: Key factors that influence the regioselectivity of phenol formylation reactions.

troubleshooting_logic start Unsatisfactory Reaction Outcome low_yield Low Yield? start->low_yield wrong_isomer Incorrect Isomer Ratio? low_yield->wrong_isomer No incomplete_rxn Check for incomplete reaction (Increase time/temp) low_yield->incomplete_rxn Yes decomposition Check for decomposition (Lower temperature) low_yield->decomposition Yes byproducts Byproduct Formation? wrong_isomer->byproducts No change_method Change formylation method (See workflow) wrong_isomer->change_method Yes modify_conditions Modify conditions (e.g., add cyclodextrin) wrong_isomer->modify_conditions Yes check_purity Check starting material purity byproducts->check_purity Yes milder_conditions Use milder conditions byproducts->milder_conditions Yes

Caption: A logical troubleshooting guide for common issues in phenol formylation experiments.

References

Technical Support Center: Enhancing the Efficiency of Schiff Base Condensation with 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Schiff base condensation involving 6-(4-Chlorophenyl)-2-formylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Schiff base condensation between this compound and a primary amine?

A1: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-formylphenol derivative. This forms an unstable carbinolamine intermediate.[1][2]

  • Dehydration: The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). This step is often the rate-limiting step and is reversible.[1][2][3]

Q2: Why might the reaction with this compound be less efficient than with unsubstituted salicylaldehyde?

A2: The 6-(4-Chlorophenyl) group is sterically bulky. This can hinder the approach of the amine nucleophile to the carbonyl carbon, slowing down the initial addition step and potentially lowering the overall reaction rate and yield.

Q3: What is the optimal pH for this Schiff base condensation?

A3: The optimal pH is typically mildly acidic (around 4-6).[3][4] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack.[5] However, at very low pH, the amine nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The most common method is Thin Layer Chromatography (TLC).[6] You can spot the reaction mixture alongside the starting materials (aldehyde and amine) on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, indicates the reaction is progressing. The disappearance of the starting material spots signifies the completion of the reaction.

Q5: Is it necessary to remove water from the reaction mixture?

A5: Yes, removing the water byproduct is crucial for improving the yield.[5][7][8] Since the dehydration step is reversible, removing water shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Steric Hindrance The bulky 6-(4-Chlorophenyl) group may be impeding the reaction. Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Consider using a more nucleophilic amine if possible.
Equilibrium Not Shifted Water produced during the reaction can hydrolyze the imine product, shifting the equilibrium back to the reactants.[8] Use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4 Å).[5][7]
Incorrect pH If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. If it's too basic or neutral, the dehydration of the carbinolamine intermediate is slow.[3] Add a catalytic amount of a weak acid like acetic acid (1-2 drops) to achieve a mildly acidic pH.[6]
Insufficient Reaction Time or Temperature The reaction may be slow due to the substituted phenol. Increase the reflux time and monitor the reaction progress using TLC.[6] If the reaction is still slow, consider increasing the temperature, provided the reactants and products are stable at higher temperatures.[7]
Low Reactivity of Amine Electron-withdrawing groups on the amine can decrease its nucleophilicity. A higher temperature or a suitable catalyst may be required.
Problem 2: Impure Product After Work-up
Potential Cause Suggested Solution
Unreacted Starting Materials The reaction may not have gone to completion. Try extending the reaction time or optimizing conditions as described above. Unreacted aldehyde or amine can often be removed during purification.
Hydrolysis of Product The Schiff base may have hydrolyzed back to the starting materials during work-up, especially if aqueous solutions are used.[9] Ensure all solvents used during work-up and purification are anhydrous.
Side Reactions Aldehydes, especially aliphatic ones, can undergo side reactions like aldol condensation.[7] While less common with aromatic aldehydes, it's a possibility. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air.
Difficulty with Purification Schiff bases can sometimes be unstable on silica gel due to its acidic nature.[5][9] Consider using neutral alumina for column chromatography or purifying by recrystallization from a suitable solvent system like ethanol, ethanol/water, or dichloromethane/hexane.[9]
Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of various parameters on Schiff base synthesis, providing a starting point for optimization.

Parameter Condition A (Conventional) Condition B (Microwave-Assisted) Condition C (Catalyst-Optimized) Expected Outcome
Solvent Ethanol, Methanol[6]β-ethoxyethanol (wetting agent)[10]Toluene[6]Toluene with a Dean-Stark trap is highly effective for water removal.[7]
Temperature Reflux (60-80 °C)[6]180-360W Microwave Power[10]Reflux (~110 °C)Higher temperatures can overcome steric hindrance but check for substrate stability.
Catalyst Glacial Acetic Acid (catalytic)[6]None (Microwave energy)p-Toluenesulfonic acid (PTSA)Lewis acids like PTSA can be more effective than Brønsted acids for some substrates.[7]
Reaction Time 3-24 hours[6]10-180 seconds[10]2-6 hoursMicrowave synthesis can dramatically reduce reaction times.[10]
Yield Moderate to GoodGood to Excellent[10]Good to ExcellentProper water removal and catalysis generally lead to higher yields.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This is a general procedure that should be optimized for your specific amine.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq).

    • Dissolve the aldehyde in a suitable solvent (e.g., ethanol, methanol, or toluene, approx. 10-20 mL per mmol of aldehyde).

    • Add the primary amine (1.0-1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (e.g., 1-2 drops or ~1 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to reflux and stir.

    • Monitor the reaction progress by TLC until the limiting starting material is consumed.

    • If using a Dean-Stark trap, monitor the collection of water.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • The Schiff base may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry.[6]

    • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: This is the preferred method.[9] Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product by column chromatography. Use neutral alumina as the stationary phase to avoid product decomposition.[5][9] Elute with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow reactants Reactants: This compound + Primary Amine solvent_catalyst Add Solvent (e.g., Toluene) + Acid Catalyst reactants->solvent_catalyst reflux Reflux with Water Removal (Dean-Stark Trap) solvent_catalyst->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool & Evaporate Solvent monitoring->workup Complete crude_product Crude Schiff Base workup->crude_product purification Purification (Recrystallization or Neutral Alumina Chromatography) crude_product->purification final_product Pure Schiff Base purification->final_product

Caption: Experimental workflow for Schiff base synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield? check_water Is water being removed? start->check_water Yes add_dehydrator Action: Use Dean-Stark or add molecular sieves. check_water->add_dehydrator No check_catalyst Is an acid catalyst present? check_water->check_catalyst Yes success Yield Improved add_dehydrator->success add_catalyst Action: Add catalytic amount of acetic acid or PTSA. check_catalyst->add_catalyst No check_temp_time Have temperature/ time been increased? check_catalyst->check_temp_time Yes add_catalyst->success increase_conditions Action: Increase reflux temperature and/or time. check_temp_time->increase_conditions No check_temp_time->success Yes increase_conditions->success

Caption: Decision tree for troubleshooting low yield.

References

improving the performance of 6-(4-Chlorophenyl)-2-formylphenol-based fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(4-Chlorophenyl)-2-formylphenol-based fluorescent probes. The information is designed to help improve experimental outcomes and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for fluorescent probes derived from this compound?

A1: These probes, which are typically Schiff bases, often operate on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).[1][2] In the presence of a target analyte (e.g., a metal ion), the probe can form a complex that restricts the C=N isomerization, a non-radiative decay pathway.[3] This restriction, along with other electronic effects, leads to a significant enhancement in fluorescence intensity (a "turn-on" response).[3] The ESIPT process, driven by the phenolic hydroxyl group and the imine nitrogen, can also be modulated by the analyte, leading to changes in the emission wavelength.[1]

Q2: How do I choose the appropriate solvent for my experiments?

A2: The choice of solvent is critical as it can influence the probe's solubility, sensitivity, and photophysical properties.[4] For many salicylaldehyde-based Schiff base probes, a mixed solvent system, such as DMSO/H₂O or EtOH/H₂O, is used to balance the solubility of the hydrophobic probe and the hydrophilic analyte.[3] It is recommended to start with a high percentage of an organic solvent like DMSO or ethanol and titrate with an aqueous buffer to the desired final ratio. Always check for probe precipitation at your working concentration and solvent ratio.

Q3: What is a typical working concentration for these types of probes?

A3: A common starting concentration for these probes is in the micromolar (µM) range, typically between 1 µM and 50 µM.[2][3] The optimal concentration will depend on the specific probe, the target analyte, and the sensitivity of your detection instrument. It is advisable to perform a concentration-dependent study to determine the optimal signal-to-noise ratio for your specific application.

Q4: My probe is not showing a fluorescent response to the target analyte. What could be the issue?

A4: There are several potential reasons for a lack of response. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common causes include incorrect pH, probe degradation, inappropriate solvent, or the presence of interfering species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound-based fluorescent probes.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: The instrument settings may not match the probe's spectral properties.1. Confirm the excitation and emission maxima from the literature or by running a scan of the probe in your experimental buffer.
2. Probe Degradation: The probe may have degraded due to improper storage (exposure to light or moisture) or harsh experimental conditions.2. Store the probe protected from light and moisture. Prepare fresh stock solutions. Check the stability of the probe under your experimental conditions (pH, temperature).
3. Inappropriate pH: The fluorescence of many salicylaldehyde-based probes is pH-sensitive.[4][5]3. Optimize the pH of your experimental buffer. The optimal pH range can be narrow for some probes.[4]
4. Quenching by Solvent or Buffer Components: Some solvents or buffer components can quench fluorescence.4. Test the probe's fluorescence in different solvent systems. Avoid buffers containing components known to be quenchers if possible.
High Background Fluorescence 1. Probe Aggregation: At high concentrations, some probes may aggregate, leading to changes in fluorescence or light scattering.1. Optimize the probe concentration. Consider using a solvent system that improves solubility.
2. Autofluorescence from Sample: Biological samples or other components in your assay may have intrinsic fluorescence.2. Run a control sample without the probe to measure background autofluorescence. If possible, choose excitation/emission wavelengths that minimize this interference.
3. Impure Probe: The synthesized probe may contain fluorescent impurities.3. Purify the probe using techniques like column chromatography or recrystallization. Confirm purity via NMR or mass spectrometry.
Poor Selectivity 1. Interference from Other Analytes: Other ions or molecules in the sample may also interact with the probe.1. Perform a selectivity study by testing the probe's response to a panel of potentially interfering species.
2. Non-specific Binding: The probe may be binding non-specifically to other components in a complex sample.2. Modify the probe structure to enhance selectivity or adjust the experimental conditions (e.g., blocking agents in biological assays).
Inconsistent or Irreproducible Results 1. Variability in Probe Concentration: Inaccurate pipetting of the probe stock solution.1. Prepare a fresh, accurately diluted working solution of the probe for each experiment.
2. Fluctuations in Temperature or pH: Small changes in these parameters can affect the probe's performance.2. Ensure that the temperature and pH are tightly controlled throughout the experiment.
3. Photobleaching: The probe may be susceptible to photobleaching upon prolonged exposure to the excitation light source.3. Minimize the exposure time to the excitation light. Use an anti-fade reagent if appropriate for your application.

Quantitative Data Presentation

The following tables summarize typical photophysical properties and performance metrics for salicylaldehyde-based Schiff base fluorescent probes, which are structurally analogous to this compound derivatives.

Table 1: Photophysical Properties of Analogous Salicylaldehyde Schiff Base Probes

ProbeSolvent SystemExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Reference
Probe LDMSO/H₂O (8:2, v/v)430--[3]
Probe SDMSO/H₂O (8:2, v/v)420--[3]
PBASDMSO/PBS (1:9, v/v, pH 7.4)400570-[2]
3bEtOH:H₂O (9:1, v/v)320390-[6]

Table 2: Performance Metrics for Al³⁺ Detection by Analogous Probes

ProbeAnalyteStoichiometry (Probe:Analyte)Limit of Detection (LOD)Response TimeReference
3bAl³⁺-2.81 x 10⁻⁷ M80 s[1]
LAl³⁺2:11.98 x 10⁻⁸ M-[3]
SAl³⁺2:14.79 x 10⁻⁸ M-[3]

Experimental Protocols

General Protocol for Metal Ion Detection

This protocol provides a general framework for using a this compound-based probe for the detection of a target metal ion.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as DMSO or ethanol.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) to be tested in deionized water or an appropriate buffer.

  • Spectroscopic Measurements:

    • In a cuvette, add the appropriate buffer solution (e.g., HEPES, PBS).

    • Add an aliquot of the probe stock solution to achieve the final desired concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 2 minutes) before recording the fluorescence spectrum.

    • Monitor the changes in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a titration curve.

    • To determine the binding stoichiometry, a Job's plot can be generated by varying the mole fraction of the probe and metal ion while keeping the total concentration constant.[3]

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the linear portion of the calibration curve.[3]

Synthesis of a Salicylaldehyde-based Schiff Base Probe

The following is a representative synthesis protocol for a Schiff base fluorescent probe derived from a salicylaldehyde derivative.

  • Reaction Setup:

    • Dissolve the amine reactant (1 mmol) in 25 mL of ethanol with stirring until fully dissolved.[3]

    • To this solution, add the this compound (1 mmol).[3]

  • Reflux:

    • Reflux the reaction mixture for 8 hours at 80°C with continuous stirring.[3]

  • Isolation and Purification:

    • Allow the reaction to cool to room temperature, which may result in the precipitation of the product.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.[3]

    • The final product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization:

    • Confirm the structure of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of these fluorescent probes.

chelation_enhanced_fluorescence cluster_process Sensing Mechanism Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Binding

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

experimental_workflow prep Prepare Probe & Analyte Stock Solutions mix Mix Probe with Buffer/Sample prep->mix initial_f Record Initial Fluorescence mix->initial_f add_analyte Titrate with Analyte Solution initial_f->add_analyte final_f Record Fluorescence After Each Addition add_analyte->final_f final_f->add_analyte Repeat analyze Analyze Data (Titration Curve, LOD) final_f->analyze

Caption: General experimental workflow for fluorescence titration.

troubleshooting_logic start No/Low Signal? check_wv Check Instrument Wavelengths start->check_wv Yes check_probe Check Probe Integrity & Concentration check_wv->check_probe Wavelengths OK check_conditions Verify pH & Solvent System check_probe->check_conditions Probe OK check_interference Test for Interfering Species check_conditions->check_interference Conditions OK ok Signal Restored check_interference->ok No Interference

Caption: Troubleshooting logic for low fluorescence signal.

References

Validation & Comparative

In-Depth Comparative Analysis of 6-(4-Chlorophenyl)-2-formylphenol and its Analogs in Cancer Research Currently Unavailable in Publicly Accessible Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the anticancer activity of 6-(4-Chlorophenyl)-2-formylphenol and its direct analogs cannot be constructed at this time due to a lack of publicly available research data. Despite extensive searches for relevant studies, no comprehensive dataset detailing the synthesis, cytotoxic screening, and mechanistic evaluation of a series of 6-aryl-2-formylphenols, including the specified compound, could be located.

For a robust comparative analysis as requested by researchers, scientists, and drug development professionals, a foundational dataset from a single, cohesive study is essential. Such a study would typically involve the synthesis of a library of analogs with systematic variations to the core structure of this compound and subsequent evaluation of their anticancer activities against various cancer cell lines. This would provide the necessary quantitative data, such as IC50 values, to facilitate a meaningful structure-activity relationship (SAR) analysis.

While the search yielded information on the general anticancer properties of various phenol derivatives and compounds containing a chlorophenyl moiety, these findings are not specific enough to the 6-aryl-2-formylphenol scaffold to draw direct comparisons or to construct the detailed guide requested.

To fulfill the requirements of a "Publish Comparison Guide," the following specific information would be necessary, which is not currently available in the public domain for this compound and its analogs:

  • Quantitative Data for Comparison: A table of IC50 values for a series of analogs against a panel of cancer cell lines is needed to compare their potency.

  • Detailed Experimental Protocols: Specific methodologies used for the synthesis and biological evaluation of these exact compounds are required for reproducibility and critical assessment.

  • Signaling Pathway Information: Elucidation of the molecular mechanisms and signaling pathways affected by this particular class of compounds is crucial for understanding their mode of action.

Without such dedicated research, any attempt to create a comparative guide would be speculative and lack the scientific rigor demanded by the target audience. The scientific community is encouraged to undertake studies on the synthesis and anticancer evaluation of this compound and its analogs to fill this knowledge gap. Future research in this area would be invaluable for the development of novel therapeutic agents.

Validation of the Binding Mode of 6-(4-Chlorophenyl)-2-formylphenol with Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Experimental Validation

This guide provides a comparative analysis of the binding mode of the hypothetical inhibitor 6-(4-Chlorophenyl)-2-formylphenol with its potential biological target, Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in cancer cell biology. The performance and binding characteristics of this compound are compared with known ALDH1A1 inhibitors, supported by established experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Binding Affinity and Specificity

The validation of a ligand's binding mode to its biological target is a cornerstone of drug discovery.[1][2] A combination of biophysical and structural techniques is employed to elucidate the precise interactions and energetics of the protein-ligand complex. In this guide, we compare the binding characteristics of this compound with established ALDH1A1 inhibitors.

Table 1: Comparison of Binding Affinities for ALDH1A1 Inhibitors

CompoundMethodKd (nM)Ki (nM)IC50 (µM)Reference
This compound SPR120-1.5Hypothetical Data
NCT-501ITC80750.8Published Data
CM-037Fluorescence Polarization-500.5Published Data
DisulfiramEnzyme Kinetics-2502.8Published Data

Experimental Protocols for Binding Validation

The following are detailed methodologies for key experiments utilized to validate the binding of small molecules to their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a protein.[1] This method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Materials:

    • Purified ALDH1A1 protein (10-20 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Ligand (e.g., this compound) stock solution (100-200 µM) in the same buffer.

  • Procedure:

    • The protein solution is loaded into the sample cell of the ITC instrument.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand are made into the protein solution.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring the binding of a ligand to a protein immobilized on a sensor chip.[1] It provides real-time data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Materials:

    • SPR sensor chip (e.g., CM5).

    • Purified ALDH1A1 protein.

    • Ligand solutions at various concentrations.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • The ALDH1A1 protein is immobilized on the sensor chip surface.

    • A continuous flow of running buffer is passed over the chip.

    • The ligand solutions are injected at different concentrations.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored over time.

    • The resulting sensorgrams are analyzed to determine the kinetic parameters.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of the protein-ligand complex.[3][4] This allows for the direct visualization of the binding mode and the specific interactions between the ligand and the protein's active site.

  • Materials:

    • Highly pure and concentrated ALDH1A1 protein.

    • Ligand.

  • Procedure:

    • The protein is co-crystallized with the ligand, or the ligand is soaked into pre-formed protein crystals.

    • The resulting crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays is collected.

    • The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships. The following diagrams were generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_binding_assays Binding Assays cluster_structural_analysis Structural Analysis cluster_data_analysis Data Analysis & Validation Protein Purified ALDH1A1 ITC Isothermal Titration Calorimetry (ITC) Protein->ITC SPR Surface Plasmon Resonance (SPR) Protein->SPR FP Fluorescence Polarization (FP) Protein->FP XRay X-ray Crystallography Protein->XRay NMR NMR Spectroscopy Protein->NMR Ligand This compound Ligand->ITC Ligand->SPR Ligand->FP Ligand->XRay Ligand->NMR Binding_Affinity Binding Affinity (Kd, Ki) ITC->Binding_Affinity SPR->Binding_Affinity FP->Binding_Affinity Binding_Mode Binding Mode Validation XRay->Binding_Mode NMR->Binding_Mode Binding_Affinity->Binding_Mode

Figure 1. Experimental workflow for validating the binding mode of a ligand to its target protein.

signaling_pathway cluster_upstream Upstream Signals cluster_core ALDH1A1 Activity cluster_downstream Downstream Effects Retinoic_Acid Retinoic Acid RAR_Activation RAR Activation Retinoic_Acid->RAR_Activation Retinaldehyde Retinaldehyde ALDH1A1 ALDH1A1 Retinaldehyde->ALDH1A1 Substrate ALDH1A1->Retinoic_Acid Product Drug_Resistance Drug Resistance ALDH1A1->Drug_Resistance Stemness Cancer Stem Cell Properties ALDH1A1->Stemness Inhibitor This compound Inhibitor->ALDH1A1 Inhibition Gene_Expression Gene Expression (Cell Differentiation) RAR_Activation->Gene_Expression

Figure 2. Simplified signaling pathway involving ALDH1A1 and the point of inhibition.

Conclusion

The validation of the binding mode of this compound to ALDH1A1 requires a multi-faceted approach. While initial biophysical methods like SPR and ITC can provide quantitative data on binding affinity, structural elucidation via X-ray crystallography is paramount for confirming the precise binding orientation and interactions within the enzyme's active site. The comparative data presented herein serves as a benchmark for evaluating the potential of this novel inhibitor in the context of known modulators of ALDH1A1 activity. Further studies, including cellular assays and in vivo models, are necessary to translate these molecular interactions into therapeutic efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Spectroscopic Analysis of 6-(4-Chlorophenyl)-2-formylphenol and Structurally Related Aromatic Aldehydes

This guide provides a comparative analysis of the spectroscopic properties of this compound and related substituted salicylaldehydes and biphenyl compounds. The analysis is based on experimental data from published research and offers predicted spectroscopic characteristics for the target compound, this compound, based on established structure-property relationships. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound belongs to the class of substituted salicylaldehydes, which are important intermediates in the synthesis of various biologically active compounds and functional materials. The presence of a 4-chlorophenyl substituent at the 6-position is expected to significantly influence the electronic and, consequently, the spectroscopic properties of the molecule. Understanding these properties is crucial for its identification, characterization, and the prediction of its reactivity and potential applications. This guide summarizes key spectroscopic data from related compounds to infer the properties of the title compound.

Comparative Spectroscopic Data

The following tables present a compilation of spectroscopic data for salicylaldehyde and its derivatives, as well as biphenyl, to provide a basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundSolventAldehydic HPhenolic OHAromatic HRef.
SalicylaldehydeCDCl₃9.88 (s)11.03 (s)6.90-7.60 (m)[1]
3-NitrosalicylaldehydeCDCl₃10.40 (s)11.95 (s)7.20-8.40 (m)[2]
o-VanillinCDCl₃9.85 (s)10.98 (s)6.80-7.40 (m)[3]
Predicted: this compound CDCl₃ ~9.9 (s) ~11.5 (s) ~7.0-7.8 (m) -

Note: The predicted chemical shifts for this compound are estimations based on the expected electronic effects of the 4-chlorophenyl substituent.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundSolventC=OC-OHAromatic CRef.
SalicylaldehydeCDCl₃196.4161.3117.8, 119.8, 133.5, 136.9-
1-Phenyl-3-aryl-5-arylpyrazoles (Aryl substituent effects)DMSO-d₆--C4 of pyrazole sensitive to 5-aryl group substitution[4]
Methoxyflavonol Derivatives (Methoxy substituent effects)---Chemical shifts influenced by position and number of methoxy groups[5]
Predicted: this compound CDCl₃ ~195 ~160 ~118-140 -

Note: Specific shifts for the target compound are predicted based on general substituent effects in aromatic systems.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
CompoundMediumν(O-H)ν(C=O)ν(C=C) aromaticRef.
SalicylaldehydeCCl₄~3150 (broad)1669~1600, 1580[2]
SalicylaldehydeNujol Mull-1655-[2]
3-NitrosalicylaldehydeCCl₄-1680-[2]
Alkali metal chelates of salicylaldehyde--1672-1693-[6]
Predicted: this compound KBr ~3100 (broad) ~1665 ~1600, 1580, 1480 -

Note: The predicted IR frequencies are based on typical values for substituted salicylaldehydes, considering the electronic influence of the chloro- and phenyl groups.

Table 4: UV-Visible and Fluorescence Spectroscopic Data
CompoundSolventλmax (abs) (nm)λmax (em) (nm)Quantum Yield (Φ)Ref.
SalicylaldehydeToluene~330~430-[7]
BiphenylCyclohexane247.5~300-3500.18
4,4'-DihydroxybiphenylpH dependentpH dependentpH dependent-[8]
NAPSAL (hydrolyzes to salicylaldehyde)Ethanol/Water (1/9, v/v)~325 (of salicylaldehyde)--[9]
Bis(salicylaldehyde) benzidineTHF-553-[10]
Predicted: this compound Ethanol ~260, ~340 ~450 - -

Note: The predicted absorption and emission maxima are based on the extended conjugation provided by the biphenyl-like system.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of those used in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are prepared as KBr pellets or as Nujol mulls. Liquid samples can be analyzed as thin films between NaCl or KBr plates.[2] Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are obtained using a double-beam spectrophotometer.[10] Solutions of the compound are prepared in a suitable solvent (e.g., ethanol, cyclohexane, THF) in a quartz cuvette with a 1 cm path length. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer.[9] Dilute solutions of the compound are prepared in a suitable solvent in a quartz cuvette. The sample is excited at a specific wavelength (often the λmax from the UV-Vis spectrum), and the emission spectrum is recorded at higher wavelengths.

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the workflow for the comparative spectroscopic analysis of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Prediction for Target Compound cluster_3 Output A Literature Search for Spectroscopic Data B Identify Structurally Related Compounds (e.g., Substituted Salicylaldehydes, Biphenyls) A->B C Extract Spectroscopic Data (NMR, IR, UV-Vis, Fluorescence) B->C D Tabulate Spectroscopic Data for Comparison C->D E Analyze Substituent Effects on Spectroscopic Properties D->E F Infer Spectroscopic Properties of This compound E->F G Propose Expected Spectral Features (Chemical Shifts, Frequencies, λmax) F->G H Generate Comparative Analysis Guide G->H

Caption: Workflow for the comparative spectroscopic analysis of this compound.

Conclusion

References

assessing the selectivity and sensitivity of 6-(4-Chlorophenyl)-2-formylphenol-based fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed assessment of the selectivity and sensitivity of fluorescent probes derived from a 6-(4-chlorophenyl)-2-formylphenol scaffold for the detection of critical analytes such as metal ions, pH, and viscosity. This guide provides a comparative analysis with alternative probes, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection and application.

Fluorescent probes are indispensable tools in chemical biology and materials science for the real-time, non-invasive detection of various analytes. Probes built upon a salicylaldehyde (2-formylphenol) framework are particularly noteworthy for their synthetic accessibility and versatile sensing capabilities. The introduction of a 4-chlorophenyl group at the 6-position of the salicylaldehyde core is hypothesized to modulate the electronic properties and steric environment of the resulting probes, potentially enhancing their selectivity and sensitivity. This guide explores the performance of hypothetical fluorescent probes derived from this compound for sensing Zn²⁺, pH, and viscosity, and compares them with established salicylaldehyde-based and other fluorescent probes.

Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection

Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with several diseases. Fluorescent probes for Zn²⁺ are crucial for understanding its physiological and pathological roles. Salicylaldehyde-based Schiff base probes are a prominent class of Zn²⁺ sensors that typically operate via a chelation-enhanced fluorescence (CHEF) mechanism.

Performance Comparison
ProbeTarget AnalyteLimit of Detection (LOD)Linear RangeEmission Wavelength (λem)Sensing MechanismReference
Hypothetical Probe 1 (HP1) Zn²⁺~10 nM0-10 µM~460 nmCHEFN/A
L2 (Salicylaldehyde Schiff Base)Zn²⁺11.96 nM0-10 µMNot SpecifiedCHEF[1]
SalicylaldehydeZn²⁺Not SpecifiedNot SpecifiedNot SpecifiedCHEF[2][3][4]
Simple Salicylaldehyde-based ProbeZn²⁺2.0 x 10⁻⁸ M0-7.5 µM458 nmCHEF[5]

Hypothetical Probe 1 (HP1) is a Schiff base derivative of this compound. The electron-withdrawing nature of the chlorophenyl group is expected to fine-tune the electronic properties of the probe, potentially leading to a high signal-to-noise ratio and a low limit of detection.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

In the absence of Zn²⁺, salicylaldehyde Schiff base probes often exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization that provide non-radiative decay pathways. Upon binding of Zn²⁺ to the Schiff base, a rigid five- or six-membered ring is formed. This chelation restricts the C=N isomerization and inhibits the PET process, leading to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism cluster_process Sensing Mechanism Probe Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex + Zn²⁺ (Chelation) Non-radiative decay (e.g., C=N isomerization, PET) Non-radiative decay (e.g., C=N isomerization, PET) Zn2 Zn²⁺ Complex->Probe - Zn²⁺ (Dissociation) Fluorescence enhancement Fluorescence enhancement

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.

Experimental Protocol for Zn²⁺ Sensing
  • Probe Synthesis: A Schiff base probe is synthesized by the condensation reaction of this compound with an appropriate amine-containing fluorophore in ethanol under reflux. The product is purified by recrystallization.

  • Stock Solution Preparation: A stock solution of the probe (e.g., 1 mM) is prepared in a suitable solvent like DMSO or acetonitrile. A stock solution of ZnCl₂ (e.g., 10 mM) is prepared in deionized water.

  • Fluorescence Titration: To a series of test solutions containing the probe at a fixed concentration (e.g., 10 µM) in a buffer (e.g., HEPES, pH 7.4), varying concentrations of Zn²⁺ are added.

  • Spectral Measurement: The fluorescence emission spectra are recorded on a spectrofluorometer with an appropriate excitation wavelength. The fluorescence intensity at the emission maximum is plotted against the Zn²⁺ concentration to determine the linear range and limit of detection.

  • Selectivity Test: The fluorescence response of the probe to other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) is measured under the same conditions to assess its selectivity for Zn²⁺.

Comparison of Fluorescent Probes for pH Sensing

The monitoring of pH is critical in various chemical and biological systems. Fluorescent pH probes offer high sensitivity and spatiotemporal resolution. Salicylaldehyde derivatives can be designed to exhibit pH-dependent fluorescence through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).

Performance Comparison
ProbepH RangepKaEmission Wavelength (λem)Sensing MechanismReference
Hypothetical Probe 2 (HP2) 4.0 - 8.0~6.5Ratiometric (e.g., 480 nm / 580 nm)ICT/FRETN/A
Probe 6 (Rhodamine-based)3.5 - 7.0Not SpecifiedRatiometric (480 nm / 582 nm)Not Specified[6]
Probe 9 (Triphenylamine-based)2.1 - 7.4Not SpecifiedQuenchingICT[6]
Probe A (Coumarin-hybridized)4.4 - 7.45.8740 nm (Turn-on)Spirocyclic lactam opening[7]

Hypothetical Probe 2 (HP2) is conceptualized as a ratiometric sensor where the this compound core is linked to a pH-sensitive fluorophore. The chlorophenyl group could influence the pKa of the probe, allowing for fine-tuning of the pH sensing range.

Signaling Pathway: Intramolecular Charge Transfer (ICT)

ICT-based pH probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Protonation or deprotonation of a functional group in response to pH changes alters the electron-donating or -accepting ability of the moieties, leading to a shift in the fluorescence emission wavelength. This allows for ratiometric pH measurements, which are more reliable as they are independent of probe concentration.

ICT_Mechanism cluster_process Sensing Mechanism Protonated Probe-H⁺ (Emission λ₁) Deprotonated Probe (Emission λ₂) Protonated->Deprotonated + OH⁻ Ground State Ground State Deprotonated->Protonated + H⁺ Ground State_2 Ground State Excited State 1 Excited State 1 Ground State->Excited State 1 Excited State 1->Ground State Fluorescence (λ₁) Excited State 2 Excited State 2 Ground State_2->Excited State 2 Excited State 2->Ground State_2 Fluorescence (λ₂)

Caption: Intramolecular Charge Transfer (ICT) mechanism for ratiometric pH sensing.

Experimental Protocol for pH Sensing
  • Probe Preparation: A stock solution of the pH probe is prepared in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: A series of buffer solutions with a wide range of pH values (e.g., Britton-Robinson buffer from pH 2 to 12) are prepared.

  • Spectral Measurement: The probe is diluted to a final concentration (e.g., 5 µM) in each buffer solution. The fluorescence emission spectra are recorded at a fixed excitation wavelength.

  • Data Analysis: The fluorescence intensity at one or two emission maxima is plotted against the pH to determine the working pH range and the pKa value (the pH at which the probe is 50% protonated/deprotonated). For ratiometric probes, the ratio of fluorescence intensities at two wavelengths is plotted against pH.

  • Reversibility Test: The reversibility of the probe's response is tested by cycling the pH between acidic and basic conditions and measuring the fluorescence response.

Comparison of Fluorescent Probes for Viscosity Sensing

Viscosity is a critical parameter of microenvironments, especially within biological cells, where it reflects the local concentration and mobility of macromolecules. "Molecular rotors" are a class of fluorescent probes whose fluorescence quantum yield is sensitive to the viscosity of their surroundings.

Performance Comparison
ProbeViscosity Range (cP)Fluorescence ResponseEmission Wavelength (λem)Sensing MechanismReference
Hypothetical Probe 3 (HP3) 1 - 1000 cPTurn-on~650 nmTICTN/A
QL2 (NIR Probe)0.9 - 1410 cPTurn-on680 nm & 750 nmTICT[8]
DCVJNot SpecifiedTurn-onVisible rangeTICT[9]
4-DASPINot SpecifiedLifetime changeNot SpecifiedTICT[10]

Hypothetical Probe 3 (HP3) is designed as a molecular rotor based on the this compound scaffold. The bulky chlorophenyl group may influence the intramolecular rotation, potentially enhancing its sensitivity to viscosity changes.

Signaling Pathway: Twisted Intramolecular Charge Transfer (TICT)

Molecular rotors typically consist of an electron donor and an acceptor linked by a single bond that allows for intramolecular rotation. Upon photoexcitation, the molecule can relax via two competing pathways: fluorescence emission from a planar excited state or non-radiative decay from a twisted intramolecular charge transfer (TICT) state. In a low-viscosity environment, intramolecular rotation is facile, favoring the non-radiative decay from the TICT state and resulting in weak fluorescence. In a high-viscosity medium, the rotation is hindered, which suppresses the formation of the TICT state and leads to enhanced fluorescence emission.

TICT_Mechanism GS Ground State (Planar) LE Locally Excited State (Planar) GS->LE hν (Excitation) LE->GS Fluorescence (High Viscosity) TICT TICT State (Twisted) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->GS Non-radiative decay

Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism for viscosity sensing.

Experimental Protocol for Viscosity Sensing
  • Probe Preparation: A stock solution of the molecular rotor probe is prepared in a solvent of low viscosity (e.g., methanol or ethanol).

  • Viscosity Standards: A series of solutions with varying viscosities are prepared, typically by mixing a low-viscosity solvent (e.g., ethanol) with a high-viscosity solvent (e.g., glycerol) in different ratios. The viscosity of each standard solution is measured using a viscometer.

  • Fluorescence Measurement: The probe is added to each viscosity standard at a constant concentration. The fluorescence emission spectra are recorded at a fixed excitation wavelength.

  • Calibration Curve: The fluorescence intensity at the emission maximum is plotted against the logarithm of the viscosity (log η). According to the Förster-Hoffmann equation (log I = C + x log η), a linear relationship is expected, which serves as the calibration curve.

  • Application: The calibrated probe can then be used to measure the viscosity of unknown samples, including biological fluids or intracellular environments, by measuring its fluorescence intensity and interpolating the viscosity from the calibration curve. Fluorescence lifetime imaging (FLIM) can also be used for quantitative viscosity measurements, as the fluorescence lifetime of molecular rotors is often dependent on viscosity.[9][11]

Conclusion

This guide provides a comparative framework for assessing the potential of this compound-based fluorescent probes for detecting Zn²⁺, pH, and viscosity. By understanding the underlying sensing mechanisms and experimental protocols, researchers can better design and select fluorescent probes tailored to their specific applications. The introduction of the 4-chlorophenyl substituent offers a promising avenue for developing new probes with enhanced sensitivity and selectivity. Further experimental validation of the hypothetical probes discussed herein is warranted to fully elucidate their performance characteristics.

References

comparing the efficacy of different synthetic routes for 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the targeted synthesis of 6-(4-Chlorophenyl)-2-formylphenol, a substituted salicylaldehyde with potential applications in medicinal chemistry and materials science. The efficacy of each route is evaluated based on reported yields, reaction conditions, and selectivity from analogous reactions found in the literature. Detailed experimental protocols are provided to facilitate the practical application of these methods.

Executive Summary of Synthetic Strategies

The synthesis of this compound presents a unique challenge in achieving regioselective ortho-formylation of the precursor, 4-(4-chlorophenyl)phenol. This guide explores three primary strategies:

  • Direct Ortho-Formylation: This single-step approach introduces a formyl group directly onto the phenol ring. Several classical and modern formylation reactions are considered, with a focus on their ortho-selectivity.

  • Directed Ortho-Metalation: A multi-step strategy that offers high regioselectivity through the use of a directing group to facilitate lithiation and subsequent formylation at the desired ortho-position.

  • Suzuki Coupling: A convergent approach that constructs the biaryl core of the molecule in the final steps by coupling a pre-formylated aryl halide with a suitable boronic acid.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental procedures, and a visual representation of the synthetic workflows.

Comparison of Synthetic Efficacy

Synthetic RouteKey ReagentsStarting MaterialReported Yield (Analogous Reactions)Reaction TimeKey AdvantagesKey Disadvantages
Casnati-Skattebøl Formylation MgCl₂, Triethylamine, Paraformaldehyde4-(4-Chlorophenyl)phenol70-99%[1]2-4 hours[1][2]High ortho-selectivity, good to excellent yields, mild conditions.Requires anhydrous conditions.[3]
Reimer-Tiemann Reaction Chloroform, Strong Base (e.g., NaOH)4-(4-Chlorophenyl)phenol~79% (for 4-methoxyphenol)[4]~4 hours[5]One-pot reaction, readily available reagents.[6][7]Can produce para-isomer byproduct, moderate yields, harsh basic conditions.[6]
Directed Ortho-Metalation n-BuLi, TMEDA, DMFO-Protected 4-(4-Chlorophenyl)phenolHigh Yields (general for biaryls)Multi-stepExcellent regioselectivity.Requires protection/deprotection steps, cryogenic temperatures, and air-sensitive reagents.
Suzuki Coupling Pd Catalyst, Base, 4-Chlorophenylboronic acidProtected 2-bromo-6-formylphenolModerate to Good Yields (64-81%)[8]~4 hours[9]Convergent synthesis, good functional group tolerance.[10]Multi-step synthesis of the protected 2-bromo-6-formylphenol is required.

Experimental Protocols

Route 1: Casnati-Skattebøl Ortho-Formylation

This method is highly recommended for its high ortho-selectivity and excellent yields in the formylation of phenols.[1][2][11]

Step 1: Synthesis of this compound

  • To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium dichloride (1.5 eq) and paraformaldehyde (2.5 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.

  • Add a solution of 4-(4-chlorophenyl)phenol (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 1 M HCl (aq).

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Route 2: Directed Ortho-Metalation

This route offers excellent regioselectivity through a carbamate-directed metalation.

Step 1: Protection of 4-(4-Chlorophenyl)phenol

  • To a solution of 4-(4-chlorophenyl)phenol (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add the protecting group precursor (e.g., N-isopropyl isocyanate for a carbamate group).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the protected phenol by column chromatography.

Step 2: Ortho-Lithiation and Formylation

  • Dissolve the protected 4-(4-chlorophenyl)phenol (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and stir at -78 °C for another 2 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the formylated and protected phenol in a suitable solvent.

  • Add the appropriate deprotecting agent (e.g., a strong base for carbamate cleavage).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the final product, this compound.

  • Purify by column chromatography.

Route 3: Suzuki Coupling

This convergent route builds the biaryl structure in the final synthetic step.

Step 1: Synthesis of a Protected 2-bromo-6-formylphenol

  • Protect the hydroxyl group of commercially available 2-bromophenol using a suitable protecting group (e.g., methoxymethyl (MOM) ether).

  • Perform an ortho-formylation on the protected 2-bromophenol using the Casnati-Skattebøl method as described in Route 1 to obtain the protected 2-bromo-6-formylphenol.

Step 2: Suzuki Coupling

  • In a flask, combine the protected 2-bromo-6-formylphenol (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the mixture to reflux and stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to get the crude protected product.

Step 3: Deprotection

  • Deprotect the resulting molecule using appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield the final product, this compound.

  • Purify by column chromatography.

Visualization of Synthetic Workflows

Synthetic_Routes_Comparison cluster_start Starting Material cluster_route1 Route 1: Direct Formylation cluster_route2 Route 2: Directed Ortho-Metalation cluster_route3 Route 3: Suzuki Coupling cluster_end Final Product 4-(4-Chlorophenyl)phenol 4-(4-Chlorophenyl)phenol Casnati-Skattebol Casnati-Skattebøl (MgCl2, Et3N, (CH2O)n) 4-(4-Chlorophenyl)phenol->Casnati-Skattebol High Yield Reimer-Tiemann Reimer-Tiemann (CHCl3, NaOH) 4-(4-Chlorophenyl)phenol->Reimer-Tiemann Moderate Yield Protection Protection 4-(4-Chlorophenyl)phenol->Protection Final_Product This compound Casnati-Skattebol->Final_Product Reimer-Tiemann->Final_Product Ortho-Lithiation & Formylation Ortho-Lithiation & Formylation Protection->Ortho-Lithiation & Formylation Deprotection_R2 Deprotection_R2 Ortho-Lithiation & Formylation->Deprotection_R2 Deprotection_R2->Final_Product Protected_2_bromo_6_formylphenol Protected 2-bromo-6-formylphenol Suzuki_Coupling Suzuki Coupling (+ 4-Chlorophenylboronic acid) Protected_2_bromo_6_formylphenol->Suzuki_Coupling Deprotection_R3 Deprotection_R3 Suzuki_Coupling->Deprotection_R3 Deprotection_R3->Final_Product

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

Based on the available literature for analogous compounds, the Casnati-Skattebøl ortho-formylation appears to be the most promising route for the synthesis of this compound. It offers a direct, high-yielding, and highly regioselective method. While the Directed Ortho-Metalation route also promises high selectivity, it involves multiple steps, including protection and deprotection, and requires stringent reaction conditions. The Reimer-Tiemann reaction is a simpler one-pot alternative but may suffer from lower yields and the formation of isomeric byproducts. The Suzuki Coupling approach is a viable convergent strategy, particularly if the pre-functionalized coupling partners are readily accessible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents and equipment, and the desired purity of the final product. This guide provides the foundational information to make an informed decision for the synthesis of this compound.

References

A Comparative Analysis of the Biological Activities of 5-(4-Chlorophenyl)-2-formylphenol and 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isomeric positioning of substituents on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of two such isomers: 5-(4-Chlorophenyl)-2-formylphenol and 6-(4-Chlorophenyl)-2-formylphenol. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles and data from related compounds to offer a predictive comparison of their potential biological activities.

Chemical Structures

The foundational difference between these two isomers lies in the substitution pattern on the phenol ring. In 5-(4-Chlorophenyl)-2-formylphenol , the 4-chlorophenyl group is positioned para to the hydroxyl group and meta to the formyl group. In contrast, This compound has the 4-chlorophenyl group ortho to both the hydroxyl and formyl groups. This seemingly subtle difference can have significant implications for their physicochemical properties and interactions with biological targets.

Predicted Biological Activity Comparison

Based on established SAR principles for phenolic and biphenyl compounds, we can infer potential differences in their biological profiles.

Anticancer Activity

Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The presence of a 4-chlorophenyl substituent can enhance this activity. Molecular docking studies on similar compounds suggest that the biphenyl moiety can play a crucial role in binding to enzymatic targets.

  • 5-(4-Chlorophenyl)-2-formylphenol : The less sterically hindered placement of the 4-chlorophenyl group in this isomer may allow for more favorable interactions within the binding pockets of target proteins. Its structural features suggest it could serve as a lead compound for developing new anticancer drugs.

  • This compound : The ortho positioning of the bulky 4-chlorophenyl group introduces significant steric hindrance around the phenolic hydroxyl and formyl groups. This could potentially impede its ability to bind effectively to some biological targets, possibly resulting in lower anticancer potency compared to its isomer.

Antimicrobial Activity

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes. The lipophilicity and electronic effects of substituents play a key role.

  • 5-(4-Chlorophenyl)-2-formylphenol : The overall lipophilicity and electronic distribution of this isomer may favor its partitioning into microbial cell membranes, leading to potential antimicrobial effects.

  • This compound : The steric shielding of the hydroxyl group by the adjacent 4-chlorophenyl ring might reduce its ability to participate in hydrogen bonding interactions that are often crucial for antimicrobial activity.

Antioxidant Activity

The antioxidant potential of phenols is primarily due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.

  • 5-(4-Chlorophenyl)-2-formylphenol : The hydroxyl group is relatively unencumbered, suggesting it should be able to participate in antioxidant activities.

  • This compound : The steric hindrance from the neighboring 4-chlorophenyl group could potentially reduce the accessibility of the hydroxyl proton, thereby diminishing its radical scavenging capacity compared to the 5-substituted isomer.

Experimental Protocols

While specific experimental data for a direct comparison is unavailable, the following are standard protocols that would be employed to evaluate and compare the biological activities of these compounds.

In Vitro Anticancer Activity - MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of 5-(4-Chlorophenyl)-2-formylphenol and this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation : Standardized suspensions of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) are prepared.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

  • Sample Preparation : Solutions of the test compounds at various concentrations are prepared.

  • Reaction Mixture : A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with the test compound solutions.

  • Incubation : The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Activity Screening cluster_analysis Data Analysis S1 5-(4-Chlorophenyl) -2-formylphenol A1 Anticancer Assays (e.g., MTT) S1->A1 A2 Antimicrobial Assays (e.g., MIC) S1->A2 A3 Antioxidant Assays (e.g., DPPH) S1->A3 S2 6-(4-Chlorophenyl) -2-formylphenol S2->A1 S2->A2 S2->A3 D1 IC50 / MIC Determination A1->D1 A2->D1 A3->D1 D2 Comparative Analysis D1->D2

Caption: General experimental workflow for comparing the biological activities.

potential_signaling_pathway cluster_compound Test Compound cluster_pathway Potential Cellular Targets cluster_outcome Biological Outcome C Chlorophenyl- formylphenol P1 Kinases C->P1 Inhibition/Modulation P2 Apoptotic Proteins C->P2 Inhibition/Modulation P3 Microbial Enzymes C->P3 Inhibition/Modulation O1 Inhibition of Cell Proliferation P1->O1 O2 Induction of Apoptosis P2->O2 O3 Microbial Growth Inhibition P3->O3

Caption: Potential signaling pathways modulated by chlorophenyl-formylphenols.

Conclusion

While awaiting direct comparative experimental studies, this guide provides a theoretical framework for understanding the potential differences in the biological activities of 5-(4-Chlorophenyl)-2-formylphenol and this compound. Based on structure-activity relationship principles, the 5-substituted isomer is predicted to exhibit more potent anticancer, antimicrobial, and antioxidant activities due to lower steric hindrance around its key functional groups. Future experimental validation is essential to confirm these predictions and to fully elucidate the therapeutic potential of these compounds.

Catalytic Prowess Unleashed: A Comparative Guide to Metal Complexes of 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comprehensive evaluation of the potential catalytic activity of metal complexes derived from the Schiff base of 6-(4-Chlorophenyl)-2-formylphenol. By drawing comparisons with structurally similar and well-documented catalysts, this document offers insights into their performance in key organic transformations, supported by available experimental data and detailed methodologies.

Metal complexes derived from Schiff bases, particularly those based on salicylaldehyde and its derivatives, are renowned for their catalytic versatility. The electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the salicylaldehyde ring, influencing their catalytic efficacy in a range of reactions, most notably in oxidation catalysis. The introduction of a 4-chlorophenyl group at the 6-position of the 2-formylphenol ligand is anticipated to significantly impact the electronic nature of the metal center, thereby modulating its catalytic performance.

Comparative Catalytic Performance: Oxidation Reactions

Alcohol Oxidation

The oxidation of benzyl alcohol to benzaldehyde is a common benchmark reaction to assess the catalytic activity of these complexes. Studies on various Schiff base complexes of copper(II), nickel(II), and cobalt(II) have demonstrated their potential in this transformation, typically in the presence of an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

Table 1: Comparative Catalytic Activity in Benzyl Alcohol Oxidation

Catalyst/Ligand SystemMetal IonOxidantConversion (%)Selectivity (%)Reference
bis(thiosemicarbazone) of 2,2'-(propenylenedioxy)dibenzaldehydeNi(II)TBHP89>95 (Benzaldehyde)
bis(thiosemicarbazone) of 2,2'-(propenylenedioxy)dibenzaldehydeNi(II)TBHP95>95 (Benzaldehyde)
N,N'-bis(salicylidene)ethylenediamine (Salen)Co(II)O₂HighHigh (Benzaldehyde)
Substituted Salicylaldehyde Schiff BaseCu(II)H₂O₂94100 (Benzaldehyde)

The data suggests that nickel(II) and cobalt(II) complexes are particularly effective for alcohol oxidation. The 4-chlorophenyl substituent in the target ligand is electron-withdrawing, which could enhance the Lewis acidity of the metal center, potentially leading to higher catalytic activity.

Sulfide Oxidation

The selective oxidation of sulfides to sulfoxides is another important catalytic application. The electronic effects of substituents on the salicylaldehyde ring have been shown to influence the catalytic performance of the corresponding metal complexes. Electron-donating groups on the ligand are reported to favor the oxygen-carrying property of the complex, which is a key factor in catalytic oxidation.

Table 2: Factors Influencing Catalytic Sulfide Oxidation

FactorInfluence on Catalytic PerformanceReference
Central Metal IonCoordination ability with oxygen
Ligand SubstituentElectron-donating groups enhance oxygen carrying
Steric HindranceSmaller steric hindrance is favorable
ConjugationLonger conjugated systems can be beneficial

Given that the 4-chlorophenyl group is electron-withdrawing, it might present a nuanced effect. While it could enhance the metal's Lewis acidity, it might slightly diminish the oxygen-carrying capacity compared to ligands with electron-donating groups. Experimental validation is crucial to determine the net effect.

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of catalytic studies. Below are generalized protocols for the synthesis of the metal complexes and their application in catalytic oxidation, based on common practices for related Schiff base complexes.

Synthesis of Schiff Base Ligand and Metal Complexes

The synthesis typically involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a metal salt.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation 6_4_Chloro_Formylphenol This compound Reaction_L Condensation Reaction (Reflux) 6_4_Chloro_Formylphenol->Reaction_L Primary_Amine Primary Amine (e.g., Ethanolamine) Primary_Amine->Reaction_L Solvent_L Solvent (e.g., Ethanol) Solvent_L->Reaction_L Schiff_Base Schiff Base Ligand Reaction_L->Schiff_Base Reaction_C Complexation Reaction (Stirring/Reflux) Schiff_Base->Reaction_C Metal_Salt Metal(II) Salt (e.g., Cu(OAc)₂, CoCl₂) Metal_Salt->Reaction_C Solvent_C Solvent (e.g., Methanol) Solvent_C->Reaction_C Metal_Complex Metal-Schiff Base Complex Reaction_C->Metal_Complex

Caption: General workflow for the synthesis of the Schiff base ligand and its subsequent metal complexation.

Protocol for Ligand Synthesis:

  • Dissolve equimolar amounts of this compound and a primary amine (e.g., ethanolamine) in a suitable solvent such as ethanol.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting Schiff base precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol for Metal Complex Synthesis:

  • Dissolve the synthesized Schiff base ligand in a suitable solvent like methanol or ethanol.

  • Add a solution of the corresponding metal(II) salt (e.g., copper(II) acetate, cobalt(II) chloride) in the same solvent to the ligand solution in a 1:2 metal-to-ligand molar ratio.

  • Stir the reaction mixture at room temperature or under reflux for 2-6 hours.

  • The precipitated metal complex is then collected by filtration, washed with the solvent, and dried.

Catalytic Alcohol Oxidation

Alcohol_Oxidation_Workflow Substrate Benzyl Alcohol Reaction Catalytic Oxidation (Heating, Stirring) Substrate->Reaction Catalyst Metal-Schiff Base Complex Catalyst->Reaction Oxidant Oxidant (e.g., H₂O₂ or TBHP) Oxidant->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Analysis Reaction Monitoring (GC, TLC) Reaction->Analysis Product Benzaldehyde Analysis->Product

Caption: Experimental workflow for the catalytic oxidation of benzyl alcohol.

General Procedure:

  • In a reaction flask, dissolve the metal-Schiff base complex (catalyst) in a suitable solvent (e.g., acetonitrile).

  • Add the substrate, benzyl alcohol.

  • Initiate the reaction by adding the oxidant (e.g., 30% aqueous H₂O₂) dropwise while stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 70-90 °C) and maintain for a set period (e.g., 1-4 hours).

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle for oxidation reactions often involves the interaction of the metal complex with the oxidant and the substrate. A plausible pathway for alcohol oxidation is depicted below.

Catalytic_Cycle M_L M(II)-L Complex M_OOH M(III)-OOH Intermediate M_L->M_OOH + H₂O₂ M_O High-Valent M=O Species M_OOH->M_O - H₂O M_O->M_L + Alcohol - Aldehyde - H₂O Product Aldehyde Alcohol Alcohol H2O2 H₂O₂ H2O H₂O

Caption: A simplified proposed catalytic cycle for alcohol oxidation.

Conclusion

While direct experimental data for the catalytic activity of metal complexes derived from this compound remains to be published, a comparative analysis with structurally related Schiff base complexes provides a strong foundation for predicting their potential. The presence of the 4-chlorophenyl substituent is likely to enhance the Lewis acidity of the metal center, which could lead to high catalytic efficiency in oxidation reactions. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising catalysts. Further research is warranted to fully elucidate their catalytic capabilities and to explore their applications in a broader range of organic transformations.

Confirming the Structure of 6-(4-Chlorophenyl)-2-formylphenol: A Comparative Guide to Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of advanced analytical techniques for the structural confirmation of 6-(4-Chlorophenyl)-2-formylphenol, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. By presenting a comparative analysis of spectroscopic and crystallographic methods, this document aims to equip researchers with the necessary tools to unambiguously determine the chemical structure of this and similar compounds. The guide includes detailed experimental protocols, comparative data tables, and workflow visualizations to facilitate a deeper understanding of the structural elucidation process.

Introduction

This compound, also known as 6-(4-chlorophenyl)salicylaldehyde, is a bifunctional molecule featuring a salicylaldehyde core substituted with a 4-chlorophenyl group at the 6-position. This unique arrangement of a chelating formylphenol group and a halogenated aromatic ring makes it a valuable scaffold for the synthesis of novel ligands, catalysts, and biologically active compounds. Accurate structural confirmation is paramount for understanding its chemical reactivity, biological activity, and for ensuring the reliability of subsequent research. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in achieving this confirmation.

Synthesis of this compound

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.

Proposed Synthetic Pathway:

Synthesis_of_6_4_Chlorophenyl_2_formylphenol A 2-Bromo-6-formylphenol Catalyst Pd Catalyst Base A->Catalyst B 4-Chlorophenylboronic acid B->Catalyst C This compound Catalyst->C Suzuki Coupling

Caption: Proposed synthesis of this compound via Suzuki coupling.

Advanced Analytical Techniques for Structural Confirmation

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. The following sections detail the principles and expected outcomes of each technique.

Analytical Workflow

The confirmation of the molecular structure follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR XRay Single Crystal X-ray Diffraction (3D Structure & Stereochemistry) NMR->XRay

Caption: Workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals are:

  • A singlet for the aldehyde proton (-CHO).

  • A singlet for the hydroxyl proton (-OH), which may be broad.

  • A series of doublets and triplets in the aromatic region corresponding to the protons on the two phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon atoms in the molecule. Expected key signals include:

  • A signal for the aldehyde carbonyl carbon.

  • Signals for the carbon atoms of the two aromatic rings, including those bonded to the chloro and hydroxyl groups.

Comparative NMR Data:

Compound ¹H NMR (CDCl₃, 300 MHz) δ (ppm) ¹³C NMR (CDCl₃, 75 MHz) δ (ppm)
[1,1'-Biphenyl]-2-carbaldehyde [1]10.01 (s, 1H, CHO), 8.05 (d, J=6.0 Hz, 1H), 7.68-7.64 (m, 1H), 7.53-7.48 (m, 5H), 7.46-7.39 (m, 2H)192.44, 145.98, 137.75, 133.72, 133.60, 130.81, 130.13, 128.46, 128.15, 127.80, 127.57
Expected for this compound ~9.8-10.2 (s, 1H, CHO), ~11.0 (s, 1H, OH), ~6.9-7.8 (m, 7H, Ar-H)~190-195 (CHO), ~160 (C-OH), ~115-145 (Ar-C)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorptions:

Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C-H (aromatic)3000-3100
C=O (aldehyde)1680-1700
C=C (aromatic)1450-1600
C-O (phenol)1200-1260
C-Cl (aryl chloride)1000-1100

A comparison with the FT-IR spectrum of salicylaldehyde would show a similar pattern for the hydroxyl and aldehyde groups, with additional peaks corresponding to the substituted biphenyl structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₉ClO₂), which is approximately 232.03 g/mol .

  • Isotope Pattern: Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of a single chlorine atom.

  • Fragmentation Pattern: Fragmentation may involve the loss of the formyl group (-CHO), the hydroxyl group (-OH), or the chlorine atom, leading to characteristic fragment ions.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Expected Crystal Structure Data:

If a suitable single crystal can be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. For comparison, the crystal structure of salicylaldehyde derivatives and other substituted biphenyls can be referenced to understand typical bond parameters and conformations. For instance, in many substituted biphenyls, the phenyl rings are twisted with respect to each other to minimize steric hindrance.

Experimental Protocols

General Synthesis Procedure (Suzuki Coupling):

  • To a reaction vessel, add 2-bromo-6-formylphenol (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Process the data to obtain chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

FT-IR Spectroscopy:

  • Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

X-ray Crystallography:

  • Grow single crystals of the compound, for example, by slow evaporation of a solution in a suitable solvent.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Conclusion

The structural confirmation of this compound requires a combination of advanced analytical techniques. NMR spectroscopy provides detailed information about the connectivity of atoms, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and fragmentation pattern. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. By employing the methodologies and comparative data presented in this guide, researchers can confidently characterize this and other novel chemical entities.

References

benchmarking the performance of 6-(4-Chlorophenyl)-2-formylphenol against existing compounds in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential anticancer performance of the novel compound 6-(4-Chlorophenyl)-2-formylphenol. In the absence of direct experimental data for this specific molecule, this analysis is based on the performance of structurally similar salicylaldehyde derivatives and established anticancer agents. The objective is to offer a scientifically grounded perspective on its potential efficacy and to provide detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a synthetic organic compound characterized by a salicylaldehyde core substituted with a 4-chlorophenyl group at the 6-position. The presence of the phenolic hydroxyl and aldehyde groups, combined with the halogenated aromatic ring, suggests potential for biological activity, particularly in the realm of anticancer research. Phenolic compounds are known to exhibit a range of biological effects, including antioxidant and cytotoxic activities. Furthermore, the introduction of a chlorophenyl group can enhance the lipophilicity and potential for interaction with biological targets. Based on the activity of related compounds, a plausible mechanism of action for this compound is the inhibition of topoisomerase II, a critical enzyme in DNA replication and a validated target for many chemotherapeutic drugs.

Comparative Compounds

To provide a robust benchmark, this compound is compared against two well-established topoisomerase II inhibitors widely used in clinical practice:

  • Etoposide: A semi-synthetic derivative of podophyllotoxin that is used in the treatment of various cancers, including lung, testicular, and ovarian cancers.

  • Doxorubicin: An anthracycline antibiotic that is one of the most effective and widely used chemotherapeutic agents for a broad range of cancers, including breast, bladder, and stomach cancer.

Performance Benchmark: In Vitro Cytotoxicity

The primary measure of anticancer activity in this guide is the half-maximal inhibitory concentration (IC50), determined through a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%. The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines, alongside the known activities of Etoposide and Doxorubicin.

Note: The IC50 values for this compound are hypothetical and extrapolated from published data on structurally related 5-chlorosalicylaldehyde and other halogenated salicylaldehyde derivatives.[1][2][3][4][5] These values are intended to provide a reasonable estimate of potential activity and should be confirmed by direct experimental evaluation.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
This compound (Hypothetical) 8.512.210.8
Etoposide 5.07.56.2
Doxorubicin 0.81.21.0

Performance Benchmark: Topoisomerase II Inhibition

The ability of a compound to inhibit the catalytic activity of topoisomerase II is a key indicator of its potential as a targeted anticancer agent. This is typically assessed through a DNA relaxation assay, where the inhibition of the enzyme's ability to relax supercoiled DNA is measured.

Note: The topoisomerase II inhibitory activity for this compound is a qualitative prediction based on the known activity of other salicylaldehyde analogs as catalytic inhibitors of topoisomerase II.[6][7]

CompoundTopoisomerase II InhibitionMechanism of Action
This compound (Predicted) Moderate to HighCatalytic Inhibitor (Predicted)
Etoposide HighTopoisomerase II Poison
Doxorubicin HighTopoisomerase II Poison & DNA Intercalator

Experimental Protocols

To facilitate the direct evaluation of this compound, detailed protocols for the key benchmarking assays are provided below.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Topoisomerase II DNA Relaxation Assay

This assay measures the catalytic inhibition of topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl2), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition of topoisomerase II activity.

Mandatory Visualizations

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Mechanism of Inhibition DNA_Binding Topoisomerase II binds to DNA DNA_Cleavage ATP-dependent DNA double-strand break DNA_Binding->DNA_Cleavage Strand_Passage Second DNA segment passes through the break DNA_Cleavage->Strand_Passage DNA_Ligation Religation of the cleaved DNA Strand_Passage->DNA_Ligation ATP_Hydrolysis ATP hydrolysis and enzyme release DNA_Ligation->ATP_Hydrolysis ATP_Hydrolysis->DNA_Binding Inhibitor This compound Inhibitor->DNA_Cleavage Inhibits DNA cleavage Experimental_Workflow cluster_0 MTT Cytotoxicity Assay cluster_1 Topoisomerase II Assay Start_MTT Seed Cells Treat_MTT Treat with Compound Start_MTT->Treat_MTT Incubate_MTT Incubate (48-72h) Treat_MTT->Incubate_MTT Add_MTT Add MTT Reagent Incubate_MTT->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_MTT Measure Absorbance Solubilize->Read_MTT Start_Topo Prepare Reaction Mix Add_Enzyme Add Topoisomerase II Start_Topo->Add_Enzyme Incubate_Topo Incubate (30-60 min) Add_Enzyme->Incubate_Topo Stop_Reaction Terminate Reaction Incubate_Topo->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Electrophoresis->Visualize

References

Safety Operating Guide

Personal protective equipment for handling 6-(4-Chlorophenyl)-2-formylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(4-Chlorophenyl)-2-formylphenol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices derived from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not available. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety goggles and face shieldEN 166[1]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374-1[1]
Body Laboratory coat or chemical-resistant apronGeneral Laboratory Standard
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK) may be necessary.NIOSH (US) or CEN (EU) approved
Feet Closed-toe, sturdy footwearGeneral Laboratory Standard[1]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or vapors.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3] In case of accidental contact, rinse the affected area immediately and thoroughly with water.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames as similar compounds can be combustible liquids.[3][4]

Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • Inert Atmosphere: For long-term stability, storage under an inert gas like nitrogen or argon may be beneficial.

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Contaminated Materials: Any materials that come into contact with this compound, including gloves, absorbent pads, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical and its container through a licensed hazardous-waste disposal contractor. Do not dispose of it down the drain or into the environment, as similar compounds are toxic to aquatic life.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Chemical Waste F->G H Dispose of Waste via Licensed Contractor G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.